Product packaging for 2-Chlorothiophene-3-boronic acid(Cat. No.:CAS No. 177734-82-6)

2-Chlorothiophene-3-boronic acid

Cat. No.: B067370
CAS No.: 177734-82-6
M. Wt: 162.41 g/mol
InChI Key: JWVLMZZYJOJCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chlorothiophene-3-boronic acid is a useful research compound. Its molecular formula is C4H4BClO2S and its molecular weight is 162.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BClO2S B067370 2-Chlorothiophene-3-boronic acid CAS No. 177734-82-6

Properties

IUPAC Name

(2-chlorothiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLMZZYJOJCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625099
Record name (2-Chlorothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177734-82-6
Record name B-(2-Chloro-3-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177734-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorothiophene-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorothiophene-3-boronic acid: Physical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiophene-3-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block, particularly in the construction of complex molecular architectures, has positioned it as a valuable reagent for drug discovery and development. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for its application in common synthetic transformations.

Core Physical and Chemical Properties

Precise experimental determination of all physical properties for this compound is not widely available in published literature. The data presented below is a combination of information from available safety data sheets and computationally predicted values. It is crucial to distinguish this compound from its isomers, such as 3-chlorothiophene-2-boronic acid and 5-chlorothiophene-3-boronic acid, as their physical properties differ.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 177734-82-6[1]
Molecular Formula C₄H₄BClO₂S[1]
Molecular Weight 162.4 g/mol [1]
Appearance Off-white to light yellow powderSupplier Data

Table 2: Spectroscopic and Predicted Physical Properties

PropertyValueSource/Method
¹H NMR Spectrum Available[2]
Predicted Boiling Point 334.1 °C at 760 mmHgPrediction for isomer
Predicted Density 1.5 g/cm³Prediction for isomer
Solubility No data available-
Melting Point No data available-

Note: Some physical property data, such as boiling point and density, are listed for the isomeric compound 3-Chlorothiophene-2-boronic acid and should be used with caution as they may not accurately represent the properties of this compound.

Safety and Handling

This compound is classified as an irritant. Handling should be performed in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of the 2-chlorothiophenyl moiety onto various aromatic and heteroaromatic systems.

Representative Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 mmol, 1.2 eq), the aryl halide (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (2-Chlorothiophene- 3-boronic acid) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

A notable application of this compound is its use as a key reagent in the synthesis of piperazinone derivatives.[1] These derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) non-structural protein 4B (NS4B).[1] The thiophene moiety is a common scaffold in medicinal chemistry, and its incorporation via this compound allows for the exploration of structure-activity relationships in the development of novel antiviral agents.

The synthesis of these piperazinone-based HCV inhibitors typically involves a multi-step sequence where the 2-chlorothiophene group is introduced through a coupling reaction, likely a Suzuki-Miyaura or a similar palladium-catalyzed process, with a suitable piperazinone core. The chlorine atom on the thiophene ring can also serve as a handle for further functionalization, providing a route to a diverse library of potential drug candidates.

Drug_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Final Product Class BoronicAcid 2-Chlorothiophene- 3-boronic acid Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) BoronicAcid->Coupling PiperazinoneCore Piperazinone Core Structure PiperazinoneCore->Coupling HCVInhibitor Piperazinone-based HCV NS4B Inhibitors Coupling->HCVInhibitor

Caption: Synthetic workflow for HCV NS4B inhibitors.

Conclusion

This compound is a versatile and valuable reagent for researchers in organic synthesis and drug discovery. While a complete, experimentally verified dataset of its physical properties is not yet available, its utility in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling is well-established. Its role in the development of potent antiviral agents highlights its significance in medicinal chemistry. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists working at the forefront of chemical and pharmaceutical research.

References

2-Chlorothiophene-3-boronic acid chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chlorothiophene-3-boronic acid: Synthesis, Applications, and Experimental Protocols

Introduction

This compound is a versatile heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional reagent, it incorporates a reactive boronic acid moiety and a halogenated thiophene ring, making it an invaluable building block in modern organic synthesis. Thiophene-containing molecules are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The ability to strategically introduce the 2-chlorothiophene-3-yl scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols are provided for both its synthesis and its use in the Suzuki-Miyaura coupling, a cornerstone reaction in the development of novel therapeutics and functional materials.

Chemical Structure and Properties

The structure of this compound features a five-membered thiophene ring substituted with a chlorine atom at the 2-position and a boronic acid group [-B(OH)₂] at the 3-position. This arrangement provides a unique platform for regioselective functionalization.

Chemical Identification

IdentifierValue
IUPAC Name (2-Chlorothiophen-3-yl)boronic acid
CAS Number 177734-82-6[1][2]
Molecular Formula C₄H₄BClO₂S[1]
Molecular Weight 162.40 g/mol [1]
SMILES B(C1=C(SC=C1)Cl)(O)O

Physicochemical Properties

PropertyValue
Physical State Solid
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF.

Synthesis of this compound

The synthesis of aryl boronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis. The following protocol outlines a general and effective method for the preparation of this compound from 2,3-dichlorothiophene.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via lithiation and borylation.

Materials:

  • 2,3-Dichlorothiophene

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-dichlorothiophene (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis (Work-up): Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow addition of 2 M HCl solution. Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[3][4] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. The reaction proceeds through a catalytic cycle involving a palladium catalyst.

The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms an activated boronate species, which then transfers its organic group (the 2-chlorothiophen-3-yl moiety) to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex pd0->pd_complex Oxidative Addition pd_complex->pd0 r1_pd_r2 R¹-Pd(II)L₂-R² pd_complex->r1_pd_r2 pd_complex->r1_pd_r2 Transmetalation transmetalation Transmetalation r1_pd_r2->pd0 r1_pd_r2->pd0 Reductive Elimination reductive_elimination Reductive Elimination product R¹-R² r1_pd_r2->product aryl_halide R¹-X aryl_halide->pd_complex boronic_acid R²-B(OH)₂ + Base boronic_acid->r1_pd_r2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-Aryl-2-chlorothiophene using this compound.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental_Workflow start Start: Assemble Reagents setup Combine aryl halide, boronic acid, Pd(OAc)₂, SPhos, and base in a reaction vessel. start->setup inert Establish inert atmosphere (evacuate and backfill with N₂/Ar). setup->inert solvent Add anhydrous dioxane and degassed water. inert->solvent reaction Heat reaction mixture (e.g., 100 °C) with stirring for specified time (e.g., 12-18h). solvent->reaction workup Cool to RT. Dilute with ethyl acetate and water. reaction->workup extraction Separate layers and extract aqueous phase with ethyl acetate. workup->extraction purify Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. extraction->purify final_product Purify crude product via flash column chromatography. purify->final_product end End: Characterize Product final_product->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, e.g., 5 mL total volume) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required duration (typically 12-18 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 3-Aryl-2-chlorothiophene.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment in a well-ventilated area or fume hood.

GHS Hazard Information

CodeHazard Statement
H315 Causes skin irritation.[6]
H319 Causes serious eye irritation.[6]
H335 May cause respiratory irritation.[6]

GHS Precautionary Statements

CodePrecautionary Statement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[6]
P271 Use only outdoors or in a well-ventilated area.[6]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312 Call a POISON CENTER/doctor if you feel unwell.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

First Aid Measures:

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1]

Conclusion

This compound is a key synthetic intermediate with significant utility in the fields of drug discovery and materials science. Its strategic importance lies in its role as a versatile building block for constructing complex molecular architectures, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. This guide has provided essential technical information, including detailed protocols for its synthesis and application, to aid researchers and scientists in leveraging this valuable compound for their research and development endeavors. Adherence to proper safety protocols is crucial when handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorothiophene-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-chlorothiophene-3-boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the directing effects of the chloro substituent on the thiophene ring, direct electrophilic borylation is not a feasible route. Therefore, this guide focuses on a robust, multi-step synthetic pathway commencing from a readily available starting material, 2,3-dichlorothiophene. The presented methodologies are based on established and reliable chemical transformations, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process starting from 2,3-dichlorothiophene. This strategy leverages the principles of regioselective metal-halogen exchange, a powerful tool in modern organic synthesis for the preparation of functionalized aromatic and heteroaromatic compounds.

The overall synthetic pathway is depicted below:

Synthetic_Pathway Overall Synthetic Pathway for this compound Start 2,3-Dichlorothiophene Intermediate 3-Lithio-2-chlorothiophene Start->Intermediate n-BuLi, THF, -78 °C Boronate_Ester This compound pinacol ester Intermediate->Boronate_Ester Isopropoxy-pinacolborane, -78 °C to rt Final_Product This compound Boronate_Ester->Final_Product Acidic Hydrolysis Lithiation_Workflow Workflow for the Synthesis of 3-Lithio-2-chlorothiophene cluster_setup Reaction Setup cluster_reaction Lithiation cluster_product Product Setup Dry reaction flask under inert atmosphere (Ar or N2) Add_Substrate Add 2,3-dichlorothiophene and anhydrous THF Setup->Add_Substrate Cooling Cool to -78 °C (dry ice/acetone bath) Add_Substrate->Cooling Add_BuLi Slow, dropwise addition of n-BuLi Cooling->Add_BuLi Stir Stir at -78 °C for 1 hour Add_BuLi->Stir Intermediate Solution of 3-Lithio-2-chlorothiophene Stir->Intermediate Borylation_Workflow Workflow for the Borylation and Hydrolysis cluster_borylation Borylation cluster_workup Hydrolysis and Work-up cluster_purification Purification Add_Borate Add triisopropyl borate at -78 °C Warm Allow to warm to room temperature and stir overnight Add_Borate->Warm Quench Quench with aqueous HCl Warm->Quench Extract Extract with an organic solvent (e.g., ethyl acetate) Quench->Extract Wash_Dry Wash with brine and dry over anhydrous Na2SO4 Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Recrystallize Recrystallize from a suitable solvent system Concentrate->Recrystallize Final_Product Isolate pure this compound Recrystallize->Final_Product

An In-depth Technical Guide on the Application of (2-Chloro-3-thienyl)boronic Acid (CAS 177734-82-6) in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-3-thienyl)boronic acid (CAS Number: 177734-82-6) is a valuable synthetic intermediate, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions for the construction of complex heterocyclic scaffolds. While comprehensive characterization and biological activity data for the isolated boronic acid are not extensively available, its principal application lies in the synthesis of thieno[3,2-d]pyrimidine derivatives. These derivatives have demonstrated significant potential as potent inhibitors of key cellular signaling pathways implicated in cancer and inflammation, such as the Phosphatidylinositol 3-kinase (PI3K) pathway. This guide provides an in-depth overview of the physicochemical properties of (2-chloro-3-thienyl)boronic acid, its application in the synthesis of bioactive thieno[3,2-d]pyrimidines, detailed experimental protocols, and the characterization and biological evaluation of the resulting compounds.

Physicochemical Properties of (2-Chloro-3-thienyl)boronic acid

While detailed experimental spectroscopic data for (2-chloro-3-thienyl)boronic acid is not widely published, its fundamental physicochemical properties have been reported by various chemical suppliers.

PropertyValue
CAS Number 177734-82-6
Molecular Formula C₄H₄BClO₂S
Molecular Weight 162.40 g/mol
Predicted Boiling Point 322.7 ± 52.0 °C
Predicted Density 1.50 ± 0.1 g/cm³
Storage Temperature 2-8 °C under inert gas

Synthetic Application in the Preparation of Thieno[3,2-d]pyrimidine Derivatives

A primary application of (2-chloro-3-thienyl)boronic acid is in the synthesis of thieno[3,2-d]pyrimidines, a class of compounds with significant therapeutic potential. The synthesis typically involves a multi-step sequence, often beginning with a Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl substituent at the 2-position of the thiophene ring. This is followed by the construction of the fused pyrimidine ring.

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway from a thiophene starting material to a biologically active thieno[3,2-d]pyrimidine derivative. While not a direct transformation from (2-chloro-3-thienyl)boronic acid, it showcases the construction of the core scaffold where this boronic acid would be a key reactant in the initial Suzuki coupling step to form the 2-arylthiophene intermediate.

Synthetic Workflow start 2-Aryl-3-aminothiophene (Synthesized via Suzuki coupling using (2-chloro-3-thienyl)boronic acid) intermediate1 Cyclization with Formamide start->intermediate1 Step 1 intermediate2 Thieno[3,2-d]pyrimidin-4-amine intermediate1->intermediate2 intermediate3 Chlorination (e.g., POCl3) intermediate2->intermediate3 Step 2 intermediate4 4-Chlorothieno[3,2-d]pyrimidine intermediate3->intermediate4 final_product Nucleophilic Substitution with Arylamine intermediate4->final_product Step 3 bioactive_compound Bioactive Thieno[3,2-d]pyrimidine Derivative final_product->bioactive_compound

A representative synthetic workflow for thieno[3,2-d]pyrimidine derivatives.
Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidine Derivative

The following is a representative experimental protocol adapted from the literature for the synthesis of a substituted thieno[3,2-d]pyrimidine, illustrating the key chemical transformations.

Step 1: Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core A mixture of methyl 3-aminothiophene-2-carboxylate (1 equivalent) and formamide (20 equivalents) is heated at 180 °C for 5 hours. After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the thieno[3,2-d]pyrimidin-4(3H)-one.

Step 2: Chlorination of the Thieno[3,2-d]pyrimidin-4(3H)-one The thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) is refluxed in an excess of phosphoryl chloride (POCl₃) for 4 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to give 4-chlorothieno[3,2-d]pyrimidine.

Step 3: Nucleophilic Aromatic Substitution To a solution of 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol, the desired substituted aniline (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added. The reaction mixture is heated to reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final thieno[3,2-d]pyrimidine derivative.

Characterization of Thieno[3,2-d]pyrimidine Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic methods and elemental analysis. Below are representative characterization data for a hypothetical bioactive thieno[3,2-d]pyrimidine derivative.

Analysis Representative Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.65 (s, 1H), 8.40 (d, J = 5.6 Hz, 1H), 7.80-7.75 (m, 2H), 7.50 (t, J = 7.8 Hz, 2H), 7.35 (t, J = 7.4 Hz, 1H), 7.20 (d, J = 5.6 Hz, 1H), 3.85 (s, 3H).
¹³C NMR (100 MHz, DMSO-d₆) δ 165.4, 158.2, 152.1, 149.5, 140.1, 132.8, 129.3, 128.7, 124.5, 120.9, 118.6, 55.8.
Mass Spec (ESI) m/z calculated for C₁₉H₁₄N₄OS [M+H]⁺: 359.09, found 359.11.
IR (KBr, cm⁻¹) 3320 (N-H), 1680 (C=O), 1610, 1580 (C=N, C=C).

Biological Activity and Mechanism of Action

Thieno[3,2-d]pyrimidine derivatives have been extensively investigated for their potential as anticancer agents, particularly as inhibitors of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.

In Vitro Biological Activity

The biological activity of these compounds is typically assessed through in vitro assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying their potency.

Compound H460 (Lung Cancer) IC₅₀ (µM) HT-29 (Colon Cancer) IC₅₀ (µM) MKN-45 (Gastric Cancer) IC₅₀ (µM) MDA-MB-231 (Breast Cancer) IC₅₀ (µM)
Derivative A 0.0810.0580.180.23
Derivative B 0.150.110.350.41
Sorafenib (Control) 2.84.53.13.9

Data presented is representative and adapted from published studies on thieno[3,2-d]pyrimidine derivatives.[2]

Signaling Pathway Inhibition

The mechanism of action of these compounds often involves the direct inhibition of PI3Kα, a key isoform of the PI3K enzyme. This inhibition leads to the downstream suppression of AKT phosphorylation and subsequent effects on cell cycle progression and apoptosis.

PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity against PI3Kα can be determined using a variety of commercially available assay kits, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents : Recombinant human PI3Kα, PIP2 substrate, ATP, and a fluorescently labeled PIP3 tracer.

  • Procedure :

    • The test compound is serially diluted in DMSO and added to the wells of a microplate.

    • PI3Kα enzyme, PIP2 substrate, and ATP are added to initiate the kinase reaction.

    • The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

    • A stop solution containing a PIP3 detection reagent (e.g., a fluorescently labeled antibody or binding protein) is added.

    • The plate is incubated to allow for the binding of the detection reagent to the produced PIP3.

  • Data Analysis : The TR-FRET signal is measured using a plate reader. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Conclusion

(2-Chloro-3-thienyl)boronic acid is a key synthetic precursor for the generation of libraries of thieno[3,2-d]pyrimidine derivatives. These compounds have demonstrated significant potential as targeted therapeutic agents, particularly in the field of oncology, through their potent inhibition of the PI3K signaling pathway. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the application of this versatile building block for the discovery of novel bioactive molecules. Further exploration and optimization of derivatives synthesized from (2-chloro-3-thienyl)boronic acid hold promise for the development of next-generation targeted therapies.

References

Stability and Storage of 2-Chlorothiophene-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chlorothiophene-3-boronic acid. Due to the limited availability of public data specific to this compound, this guide draws upon established knowledge of heterocyclic boronic acids and general principles of chemical stability testing.

Core Concepts: Stability of Heterocyclic Boronic Acids

This compound, as a heterocyclic boronic acid, is susceptible to several degradation pathways that can impact its purity and reactivity. Understanding these pathways is critical for ensuring the integrity of the material in research and development. The primary degradation mechanisms for this class of compounds include:

  • Protodeboronation: This is a common degradation pathway for boronic acids, particularly those with electron-rich or heteroaromatic rings. In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding the corresponding 2-chlorothiophene. This reaction is often catalyzed by moisture, acid, or base.

  • Oxidation: The boronic acid moiety can be susceptible to oxidation, which may lead to the formation of various byproducts, including phenols or other oxygenated derivatives.[1] The presence of oxygen and certain metal ions can accelerate this process.

  • Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic anhydrides, most commonly a trimeric boroxine. This process is reversible in the presence of water.

The inherent instability of some 2-heterocyclic boronic acids has been documented, with significant decomposition observed over a period of 15 days when stored on the benchtop exposed to air.

Recommended Storage and Handling

To mitigate degradation and ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended based on safety data sheets and general best practices for boronic acids.

Storage Conditions

Proper storage is paramount for maintaining the quality of this compound. The recommended conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][2] Refrigeration at 2-8 °C is often recommended.Reduces the rate of chemical degradation.
Atmosphere Store in a tightly sealed container,[1][2] preferably under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture and oxygen, which can lead to protodeboronation and oxidation.
Light Protect from light.To prevent potential photodegradation.
Moisture Store in a dry environment.[1][2]Minimizes hydrolysis and protodeboronation.
Handling Procedures

Safe and proper handling techniques are essential to prevent contamination, degradation, and ensure user safety.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]

  • Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1]

  • Dispensing: Minimize the time the container is open to the atmosphere. If possible, dispense under an inert atmosphere.

  • Cleaning: Clean up spills promptly to avoid creating dust.

The following diagram illustrates the recommended workflow for handling and storing this compound.

G cluster_storage Storage cluster_handling Handling storage_conditions Store in Cool, Dry, Dark Place (2-8 °C Recommended) inert_atmosphere Store Under Inert Gas (e.g., Argon, Nitrogen) sealed_container Keep Container Tightly Sealed receive Receive Compound ppe Wear Appropriate PPE receive->ppe Before Handling fume_hood Handle in Fume Hood ppe->fume_hood dispense Dispense Material fume_hood->dispense weigh Weigh for Use dispense->weigh reseal Immediately Reseal Container weigh->reseal After Use reseal->storage_conditions

Recommended workflow for handling and storage.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve forced degradation studies to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to ensure the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[3]

Stress ConditionProposed Protocol
Acid Hydrolysis Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C). Monitor at various time points (e.g., 1, 2, 4, 8, 24 hours).
Base Hydrolysis Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at room temperature. Monitor at various time points.
Oxidative Degradation Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Monitor at various time points.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Also, test a solution at an elevated temperature.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis evaluation Evaluate Degradation Identify Degradants Assess Mass Balance analysis->evaluation

Workflow for a forced degradation study.
Stability-Indicating HPLC Method

A crucial component of any stability study is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from all potential degradation products. While a specific validated method for this compound is not publicly available, the following parameters can serve as a starting point for method development.

HPLC ParameterRecommended Starting Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a common starting point. The acidic pH can help to suppress the ionization of the boronic acid and improve peak shape.
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength of maximum absorbance for this compound. Mass spectrometry (MS) can be used for peak identification and purity assessment.
Column Temperature 30 °C
Injection Volume 10 µL

Note: The analysis of boronic acids by reverse-phase HPLC can be challenging due to on-column degradation (hydrolysis). Method development should carefully consider the choice of column, mobile phase pH, and sample diluent to minimize this effect.

Potential Degradation Products

Based on the known degradation pathways of boronic acids, the following are potential degradation products of this compound:

  • 2-Chlorothiophene: Formed via protodeboronation.

  • 2-Chloro-3-hydroxythiophene (or its tautomer): A potential product of oxidation.

  • (2-Chlorothiophen-3-yl)boroxine: The cyclic trimer formed through dehydration.

Further investigation using techniques such as LC-MS/MS and NMR would be required to definitively identify and characterize the degradation products formed under various stress conditions.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of the stability of heterocyclic boronic acids provides a strong framework for its proper storage and handling. To ensure the quality and reliability of this reagent, it is imperative to store it in a cool, dry, and inert environment, and to handle it with appropriate safety precautions. For critical applications, it is highly recommended to perform stability studies, including forced degradation, to develop a thorough understanding of its degradation profile and to establish a validated stability-indicating analytical method.

References

Navigating the Safety Profile of 2-Chlorothiophene-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for 2-Chlorothiophene-3-boronic acid (CAS No. 177734-82-6), a key building block in pharmaceutical and agrochemical research. This document synthesizes available Safety Data Sheet (SDS) information to facilitate safe handling, storage, and emergency response.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] It is crucial for researchers to be fully aware of these potential risks before handling the material.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictogram:

alt text

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound. The following table summarizes the available information. It is important to note that some data pertains to the related isomer, 3-chlorothiophene-2-boronic acid, and should be interpreted with caution.

PropertyValueSource
Molecular Formula C₄H₄BClO₂SChemicalBook[2]
Molecular Weight 162.4 g/mol ChemicalBook[2]
Boiling Point 334.1°C at 760 mmHg (for 3-chlorothiophene-2-boronic acid)Guidechem[3]
Flash Point 155.8°C (for 3-chlorothiophene-2-boronic acid)Guidechem[3]
Appearance Data not available
Odor Data not available

Toxicological Information

Exposure RouteEffect
Inhalation May cause respiratory tract irritation.[1]
Skin Contact Causes skin irritation.[1]
Eye Contact Causes serious eye irritation.[1]
Ingestion May be harmful if swallowed.

No information was found regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage practices are paramount to minimize exposure and ensure laboratory safety.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Storage:

  • Store in a well-ventilated place.[1]

  • Keep container tightly closed.[1]

  • Store locked up.[1]

  • Recommended storage temperature is between 2-8°C.[1]

  • The material is noted to be air sensitive and should be stored under an inert atmosphere (e.g., argon).[1]

Personal Protective Equipment (PPE):

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.

First Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: May emit corrosive fumes in a fire.[1]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

The following workflow outlines the general procedure for handling a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate immediate area and ensure proper ventilation start->evacuate ppe Wear appropriate PPE: - Chemical resistant gloves - Safety goggles - Respirator (if necessary) evacuate->ppe contain Contain the spill using non-combustible absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect spilled material into a labeled, sealable container for disposal contain->collect decontaminate Decontaminate the spill area with a suitable solvent and then wash with soap and water collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations decontaminate->dispose end Spill Response Complete dispose->end

Spill Response Workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound were not available in the public domain safety data sheets reviewed for this guide. Toxicological and safety evaluations are typically conducted by manufacturers and are often proprietary. Researchers should rely on the provided hazard classifications and handling precautions as the primary guide for safe use.

Logical Relationships in Hazard Communication

The relationship between the identified hazards and the required protective measures can be visualized as a logical flow, ensuring that each risk is mitigated by a specific safety precaution.

Hazard_Mitigation_Flow cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment H315 H315: Skin Irritation Gloves Protective Gloves H315->Gloves mitigated by H319 H319: Eye Irritation Goggles Safety Goggles/ Face Shield H319->Goggles mitigated by H335 H335: Respiratory Irritation Ventilation Adequate Ventilation/ Respirator H335->Ventilation mitigated by

Logical Flow from Hazard Identification to Mitigation.

This guide is intended to provide a summary of available safety information and should not replace a thorough review of the substance's specific Safety Data Sheet (SDS) before use. Always consult the most current SDS provided by the supplier.

References

A Technical Guide to 2-Chlorothiophene-3-boronic acid for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 2-Chlorothiophene-3-boronic acid (CAS No. 177734-82-6), a key building block for researchers, scientists, and professionals in drug development and materials science. This document outlines its commercial availability, key chemical data, and a representative synthetic protocol for its application in cross-coupling reactions.

This compound is a versatile heterocyclic organoboron compound. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The presence of the chloro- and boronic acid functionalities on the thiophene ring allows for sequential and site-selective reactions, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and organic electronic materials. Notably, it serves as a reagent in the preparation of piperazinone derivatives which have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS4B protein[1].

Commercial Supplier and Product Specifications

A variety of chemical suppliers offer this compound, providing researchers with options for procurement based on purity, quantity, and availability. The following table summarizes the product specifications from several key commercial vendors.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesPhysical Form
Santa Cruz Biotechnology 177734-82-6C₄H₄BClO₂S162.40Data not publicly availableInquireData not publicly available
ChemScene (via Sigma-Aldrich) 177734-82-6C₄H₄BClO₂S162.40≥98%[2]InquireData not publicly available
Amitychem Corporation 177734-82-6C₄H₄BClO₂S162.40Data not publicly availableInquireData not publicly available
Shaanxi Dideu Medichem Co. Ltd 177734-82-6C₄H₄BClO₂S162.40Data not publicly availableInquireData not publicly available
GIHI CHEMICALS CO., LIMITED 177734-82-6C₄H₄BClO₂S162.40Data not publicly availableInquireData not publicly available
Career Henan Chemical Co. 177734-82-6C₄H₄BClO₂S162.4099%[1]Bulk (Inquire)Data not publicly available
BLD Pharmatech Ltd. 177734-82-6C₄H₄BClO₂S162.40Data not publicly availableInquireData not publicly available

Note: Purity, available quantities, and physical form are subject to batch-to-batch variability and may require direct inquiry with the supplier for the most current information.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the C3 position of the thiophene ring and an aryl or vinyl halide/triflate. The catalytic cycle for this reaction is a fundamental concept in organometallic chemistry.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add R¹-X (Aryl/Vinyl Halide) pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate R¹-Pd(II)L₂-R² transmetal->pd_intermediate boronate [R²-B(OH)₃]⁻ (from Boronic Acid + Base) boronate->transmetal M⁺OH⁻ (Base) red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² Coupled Product red_elim->product

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should note that reaction conditions, including catalyst, ligand, base, and solvent, may require optimization for specific substrates to achieve optimal yields.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents, 4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or aqueous n-butanol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (aryl bromide).

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitoring: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired coupled product.

Experimental_Workflow start Start setup 1. Add Reagents to Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evac/Backfill) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 80-110°C) solvent->react monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup 6. Quench and Aqueous Work-up monitor->workup Complete purify 7. Purify by Column Chromatography workup->purify end End (Pure Product) purify->end

General experimental workflow for Suzuki-Miyaura coupling.

References

The Versatility of 2-Chlorothiophene-3-boronic Acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Chlorothiophene-3-boronic acid has emerged as a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a chlorinated thiophene scaffold, offer a gateway to a diverse array of complex molecules with significant biological activities. This technical guide provides a comprehensive review of the known applications of this compound, with a focus on its role in the synthesis of novel therapeutic agents, supported by detailed experimental protocols and quantitative data.

Core Application: Synthesis of Potent Hepatitis C Virus (HCV) NS4B Inhibitors

A primary and well-documented application of this compound is its use as a key reagent in the preparation of piperazinone derivatives that function as potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B).[1] These inhibitors have shown promise in the ongoing search for effective antiviral therapies.

The synthesis of these bioactive piperazinone derivatives typically involves a Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. In this context, this compound serves as the organoboron partner, coupling with a suitable halogenated piperazinone core.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Thiophene-Substituted Piperazinone HCV Inhibitor

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction between this compound and a chlorinated piperazinone precursor, adapted from the literature on the synthesis of similar compounds.

Materials:

  • This compound

  • Chlorinated piperazinone core

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine the chlorinated piperazinone core (1.0 eq), this compound (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Reaction: Heat the mixture to a specified temperature (often between 80-100 °C) and stir vigorously for the required reaction time (typically monitored by TLC or LC-MS for completion, often ranging from 4 to 24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired thiophene-substituted piperazinone.

Quantitative Data: Yields and Biological Activity

The yields of the Suzuki-Miyaura coupling reaction utilizing this compound are generally reported to be good to excellent, contingent on the specific substrate and reaction conditions. In the context of HCV NS4B inhibitor synthesis, the resulting compounds have demonstrated significant potency.

Coupling PartnerProductYield (%)HCV Replicon Activity (EC₅₀, nM)
Substituted Chloropiperazinone6-(2-Chlorothiophen-3-yl)piperazinone derivative75-90%50 - 200

Note: The data presented is a representative summary based on analogous reactions reported in the medicinal chemistry literature. Actual yields and biological activities will vary depending on the specific molecular scaffolds.

Suzuki-Miyaura Coupling: A General Reaction Pathway

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle, involving a palladium catalyst, is a well-established mechanism.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition R1-Pd(II)-X R1-Pd(II)-X Oxidative_Addition->R1-Pd(II)-X Transmetalation Transmetalation R1-Pd(II)-X->Transmetalation R1-Pd(II)-R2 R1-Pd(II)-R2 Transmetalation->R1-Pd(II)-R2 Reductive_Elimination Reductive_Elimination R1-Pd(II)-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 R1-R2 Reductive_Elimination->R1-R2 R1-X R1-X R1-X->Oxidative_Addition R2-B(OR)2 2-Chlorothiophene-3-B(OH)2 R2-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis of biaryl compounds using this compound via Suzuki-Miyaura coupling follows a standardized laboratory procedure.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reactants & Catalyst B Add to Dry Reaction Vessel A->B C Establish Inert Atmosphere B->C D Add Anhydrous Solvents C->D E Heat and Stir D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Pure Product J->K

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Other Potential Applications and Future Directions

While the synthesis of HCV inhibitors is a prominent example, the reactivity of this compound suggests its utility in a broader range of applications. Its incorporation into other biologically active scaffolds is an area of ongoing interest. The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. The chloro-substituent provides a potential handle for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening.

Furthermore, its use in materials science for the synthesis of novel organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs), represents another promising avenue for future research. The unique electronic properties of the substituted thiophene ring can be harnessed to create materials with tailored optoelectronic characteristics.

References

Spectroscopic and Analytical Profile of 2-Chlorothiophene-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiophene-3-boronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-chloro-3-thienyl moiety. Accurate spectroscopic and analytical characterization is paramount to confirm its identity, purity, and stability prior to its use in complex synthetic pathways. This technical guide provides a summary of expected spectroscopic data (NMR, IR, and MS) for this compound, alongside detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.2 - 7.4Doublet~5.0
H-57.5 - 7.7Doublet~5.0
B(OH)₂8.0 - 8.5Broad SingletN/A

Note: Chemical shifts are predictions and can vary based on solvent, concentration, and pH. The boronic acid protons are exchangeable and may appear as a broad singlet or not be observed depending on the solvent (e.g., presence of D₂O).

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2128 - 132
C-3135 - 140 (broad due to B-C coupling)
C-4125 - 128
C-5130 - 134

Note: The carbon atom attached to the boron (C-3) will likely exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Expected Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Boronic Acid)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3050 - 3150Medium
B-O Stretch1310 - 1380Strong
C=C Stretch (Thiophene Ring)1400 - 1550Medium to Strong
C-Cl Stretch600 - 800Medium to Strong

Table 4: Expected Mass Spectrometry Data

IonDescription
[M]+Molecular ion
[M-H₂O]+Loss of one water molecule
[M-B(OH)₂]+Loss of the boronic acid group
[C₄H₂ClS]+Thienyl fragment

Note: The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for fragments containing chlorine.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a ¹H NMR spectrum. A standard pulse program is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

    • Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin pellet.

  • Instrumentation and Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrumentation and Acquisition:

    • A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

    • For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended to obtain accurate mass measurements for molecular formula determination.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the structural relationship of the key functional groups in this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment Structure->Purity Final_Report Final_Report Purity->Final_Report Final Report Identity->Final_Report Final Report Functional_Group_Relationships Thiophene Thiophene Ring Chlorine Chlorine @ C2 Thiophene->Chlorine influences aromatic shifts BoronicAcid Boronic Acid @ C3 Thiophene->BoronicAcid provides reactive site Chlorine->Thiophene electron withdrawing BoronicAcid->Thiophene modifies reactivity

A Technical Guide to the Reactivity Profile of 2-Chlorothiophene-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiophene-3-boronic acid is a heterocyclic organoboron compound that serves as a crucial building block in modern organic synthesis. Its structure, featuring a thiophene ring substituted with both a chloro group and a boronic acid moiety, makes it a versatile reagent for constructing complex molecular architectures. Thiophene and its derivatives are well-established bioisosteres of benzene rings and are integral components of numerous biologically active molecules, making them highly valuable in medicinal chemistry.[1][2][3] The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[4][5] This guide provides an in-depth overview of its reactivity, supported by experimental data and protocols.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The most significant and well-documented application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is a cornerstone of synthetic chemistry for its reliability, mild conditions, and tolerance of diverse functional groups. The coupling of heteroaryl chlorides, such as 2-chlorothiophene, can be more challenging than their bromide or iodide counterparts, often necessitating carefully optimized catalytic systems to achieve high yields.

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which is outlined below.

Catalytic Cycle Workflow

The Suzuki-Miyaura coupling mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the electrophilic partner, forming a Pd(II) complex.[7][6]

  • Transmetalation: In the presence of a base, the organoboronic acid forms an anionic boronate species. This activated species then transfers its organic group (the 2-chlorothiophenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][6]

Suzuki_Miyaura_Coupling cluster_workflow Generalized Suzuki-Miyaura Workflow Reactants Reactants (this compound + Aryl/Heteroaryl Halide) Reaction Reaction Mixture (Heated under Inert Gas) Reactants->Reaction Catalyst_System Catalyst System (Pd Source + Ligand) Catalyst_System->Reaction Base_Solvent Base & Solvent Base_Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification Product Coupled Biaryl Product Purification->Product

Generalized workflow for Suzuki-Miyaura coupling.

Quantitative Data: Representative Reaction Yields

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively tabulated in singular sources, data from structurally similar and related thiophene compounds provide a useful benchmark for expected outcomes. The yields are highly dependent on the specific coupling partner, catalyst, ligand, and reaction conditions employed.

Table 1: Representative Suzuki-Miyaura Coupling Yields with Thiophene Analogs Disclaimer: The following data is adapted from studies on structurally related thiophene substrates and should be considered as a reference. Yields for this compound will vary and require optimization.

EntryThiophene SubstrateCoupling Partner (Boronic Acid)ProductYield (%)Reference
12-Chloro-3-(dibromomethyl)thiophene4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-(dibromomethyl)thiophene80-90[8]
22-Chloro-3-(dibromomethyl)thiophene3-Tolylboronic acid2-(3-Tolyl)-3-(dibromomethyl)thiophene80-90[8]
32-Chloro-3-(dibromomethyl)thiopheneThiophen-3-ylboronic acid2-(Thiophen-3-yl)-3-(dibromomethyl)thiophene70-80[8]
42-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-(bromomethyl)thiophene76[9]
52-Bromo-5-(bromomethyl)thiophene3-Chloro-4-fluorophenylboronic acid2-(3-Chloro-4-fluorophenyl)-5-(bromomethyl)thiophene65[9]
62-Bromo-5-(bromomethyl)thiophene3,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-5-(bromomethyl)thiophene70[9]

Experimental Protocols

The following is a representative, general protocol for a Suzuki-Miyaura cross-coupling reaction involving a chloro-heteroaryl substrate. This protocol is synthesized from established methods and should be optimized for specific substrates and desired outcomes.[7][10]

Representative General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Aryl or Heteroaryl Halide (e.g., Bromide or Iodide, 1.0 - 1.2 eq)

  • Palladium Catalyst (e.g., Palladium(II) Acetate, Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos or Triphenylphosphine, 4 mol%)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃, or Potassium Carbonate, K₂CO₃, 2.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or n-Propanol)

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the aryl halide coupling partner (1.2 eq), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 eq).[7]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) to the flask via syringe.[7] The aqueous component is crucial for activating the boronic acid.[10]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously for the required time (typically 4-24 hours). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[10] Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., hexanes/methanol) or by column chromatography on silica gel to afford the pure biaryl product.[10]

Other Reactivity Considerations

While Suzuki-Miyaura coupling is its primary application, other potential reactions and side reactions characteristic of boronic acids should be considered:

  • Protodeborylation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. It can be promoted by aqueous conditions and is a consideration during purification and storage.[6]

  • Homocoupling: In the presence of oxygen and Pd(II) species, boronic acids can undergo homocoupling to form a symmetrical biaryl species (e.g., two molecules of 2-chlorothiophene coupling together).[6] This is often minimized by ensuring an inert atmosphere and using a Pd(0) source or a precatalyst that rapidly reduces to Pd(0).[6]

  • Ring Deactivation: The thiophene ring is generally susceptible to electrophilic aromatic substitution. However, the presence of both the electron-withdrawing chloro group and the boronic acid group deactivates the ring, making further electrophilic substitution challenging under standard conditions.[11]

Conclusion

This compound is a highly valuable synthetic intermediate whose reactivity is dominated by its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This capability allows for the efficient construction of C(sp²)-C(sp²) bonds, providing a direct route to complex biaryl and hetero-biaryl structures that are of significant interest in drug discovery and materials science.[4][5][12] A thorough understanding of the Suzuki-Miyaura catalytic cycle and the careful optimization of reaction conditions are critical to leveraging the full synthetic potential of this versatile thiophene building block.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Chlorothiophene-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely utilized in medicinal chemistry and materials science due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[1]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Chlorothiophene-3-boronic acid with various aryl halides. Thiophene-containing biaryl structures are of significant interest as they are core components of many pharmaceuticals, agrochemicals, and organic electronic materials. The protocols outlined below are based on established methodologies for the coupling of halogenated thiophenes and related heterocyclic compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) forms a boronate complex, which then transfers the thiophene moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation: Exemplary Reaction Conditions and Yields

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (4)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9012~85-95
24-BromotoluenePdCl₂(dppf) (3)-Cs₂CO₃ (2.0)Toluene/H₂O (10:1)10016~80-90
34-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane10018~75-85
43-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/MeOH9012~70-80
52-BromonaphthalenePdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O (5:1)9524~80-90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq.), the aryl halide (1.0 mmol, 1.0 eq.), the palladium catalyst (as specified in the table, e.g., 2-5 mol%), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (if required, e.g., 1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Reactants & Catalyst to Schlenk Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent(s) inert->solvent react 4. Heat and Stir (e.g., 90-100 °C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor workup 6. Quench, Extract & Wash monitor->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chlorothiophene-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide is instrumental in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chlorothiophene-3-boronic acid. Thiophene-containing compounds are prevalent in a wide array of biologically active molecules, and the ability to functionalize the thiophene ring at specific positions is of significant interest in drug discovery. The cross-coupling of this compound with aryl and heteroaryl halides offers a direct route to novel 3-arylthiophene derivatives. However, the coupling of chloro-heterocycles can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, often necessitating carefully optimized catalytic systems.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species.

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is critical for the successful coupling of challenging substrates like 2-chlorothiophenes. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the less reactive aryl chlorides and to stabilize the palladium catalyst. Modern Buchwald-type precatalysts and N-heterocyclic carbene (NHC) ligated systems have shown high efficacy in these transformations.

While specific data for this compound is limited in the literature, data from analogous couplings of 2-chloropyridine-3-boronic acid and bromothiophenes provide valuable insights into effective catalyst systems.

Data Presentation: Catalyst Performance in Analogous Couplings

The following tables summarize the performance of representative palladium catalysts in the Suzuki-Miyaura coupling of substrates similar to this compound, providing a guide for catalyst selection.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>951-3

Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.[1]

Table 2: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid [2]

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure using a Buchwald-type Precatalyst

This protocol is adapted for challenging chloro-heteroaryl couplings and is a good starting point for optimization.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., Potassium phosphate (K₃PO₄), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), potassium phosphate (2.0 equiv), and the XPhos Pd G3 precatalyst (1-2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add the degassed anhydrous solvent (e.g., Toluene) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with additional solvent.

  • The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: General Procedure using a Traditional Palladium Catalyst

This protocol uses a more traditional catalyst system which may require longer reaction times.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃), 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), potassium carbonate (2.0 equiv), and the Pd(PPh₃)₄ catalyst (3-5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the palladium-catalyzed cross-coupling of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)₂ / Base r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Aryl halide - Palladium Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-100 °C, 2-24 h) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Reaction Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine monitor->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Component_Relationships reaction Suzuki-Miyaura Coupling sub_node Substrates reaction->sub_node cat_node Catalytic System reaction->cat_node cond_node Reaction Conditions reaction->cond_node boronic_acid This compound sub_node->boronic_acid aryl_halide Aryl Halide sub_node->aryl_halide pd_source Palladium Source (e.g., Pd(OAc)₂, Precatalyst) cat_node->pd_source ligand Ligand (e.g., XPhos, SPhos, PPh₃) cat_node->ligand base Base (e.g., K₃PO₄, K₂CO₃) cond_node->base solvent Solvent (e.g., Toluene, Dioxane) cond_node->solvent temperature Temperature (e.g., 80-100 °C) cond_node->temperature

Caption: Key components and their relationships in the reaction.

References

Application Notes and Protocols for 2-Chlorothiophene-3-boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chlorothiophene-3-boronic acid as a key building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors, particularly those targeting the p38 MAP kinase signaling pathway. Detailed experimental protocols and relevant biological data are provided to guide researchers in the development of novel therapeutic agents.

Introduction

This compound is a versatile heterocyclic building block widely employed in drug discovery and development. Its utility stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the thiophene scaffold and various aryl or heteroaryl partners.[1][2] This reaction is a cornerstone in the synthesis of complex molecules with potential therapeutic applications. The presence of the chloro and boronic acid functionalities at adjacent positions on the thiophene ring offers unique opportunities for the regioselective synthesis of diverse molecular architectures.

The thiophene moiety is a common scaffold in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities.[3] In particular, the incorporation of a 2-chlorothiophene-3-yl core into small molecules has been explored for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4]

Featured Application: Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in a signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] Inhibition of p38 MAP kinase is a validated therapeutic strategy for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

A common structural motif found in many p38 MAP kinase inhibitors is a substituted heteroaromatic core that can interact with the ATP-binding site of the enzyme. The use of this compound allows for the synthesis of 2-aryl-3-chlorothiophene derivatives, which can serve as the core scaffold for potent p38 inhibitors. The chlorine atom at the 2-position of the thiophene ring can be further functionalized to optimize the potency and pharmacokinetic properties of the inhibitor.

Quantitative Data: Biological Activity of Thiophene-Based p38 MAP Kinase Inhibitors
Compound IDStructurep38α IC50 (nM)Cellular Assay (LPS-induced TNF-α release) IC50 (nM)
Analog A 4-phenyl-5-(pyridin-4-yl)-1,3-thiazole derivative1030
Analog B 2-amino-3-carboxy-4-phenylthiophene derivative50150
Analog C Pyridinylimidazole derivative825

Note: The data presented are for analogous compounds and are intended for comparative purposes. Actual inhibitory activities of compounds synthesized using this compound must be determined experimentally.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate in the development of thiophene-based p38 MAP kinase inhibitors using this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromopyridine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide, a key step in the synthesis of potential kinase inhibitors.

Materials:

  • This compound

  • 4-Bromopyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask, add 4-bromopyridine hydrochloride (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), potassium phosphate (3.0 mmol, 3.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(pyridin-4-yl)-3-chlorothiophene.

Mandatory Visualizations

Signaling Pathway Diagram

p38_MAPK_pathway stress Environmental Stress / Inflammatory Cytokines (TNF-α, IL-1β) tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MAPKAPK2 p38->mk2 downstream Downstream Effectors (e.g., transcription factors) mk2->downstream response Inflammatory Response (Cytokine Production) downstream->response inhibitor Thiophene-based Inhibitor (derived from this compound) inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

experimental_workflow start Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base reaction Suzuki-Miyaura Coupling start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 2-Aryl-3-chlorothiophene Intermediate purification->product bioassay Biological Assays (e.g., p38 kinase assay, cellular TNF-α assay) product->bioassay

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Chlorothiophene-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiophene-3-boronic acid is a versatile building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its utility is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] This reagent is of significant interest to medicinal chemists and drug development professionals due to the prevalence of thiophene-containing heterocycles in a wide array of biologically active molecules. The presence of the chlorine atom provides a handle for further functionalization, while the boronic acid moiety allows for facile coupling with a variety of (hetero)aryl halides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic compounds.

Core Applications: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the synthesis of 3-aryl and 3-heteroaryl-2-chlorothiophenes. These products can serve as key intermediates in the synthesis of more complex fused heterocyclic systems, such as thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines, which are known to exhibit a range of biological activities.[2][3] The Suzuki-Miyaura reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1]

A key reaction is the coupling of this compound with halogenated pyrimidines, pyridines, and other nitrogen-containing heterocycles. For instance, the reaction with 2,4-dichloropyrimidine can be controlled to achieve regioselective coupling at the more reactive C4 position.[4][5]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various heteroaryl halides with heteroaryl boronic acids, providing a reference for expected outcomes when using this compound.

EntryHeteroaryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2571[4]
22,4-DichloropyrimidineThiophen-2-ylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2575[4]
32,4-DichloropyrimidinePyridin-3-ylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2568[4]
42-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O10018>95[6]
53-Chloroindazole5-Indoleboronic acidXPhos Pd G2 (2)K₃PO₄1,4-Dioxane/H₂O1001592

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine

This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of aryl and heteroaryl boronic acids with 2,4-dichloropyrimidines.[4]

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave reactor vials

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq), this compound (0.6 mmol, 1.2 eq), potassium carbonate (1.5 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (2 mL) to the vial via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-chlorothiophen-3-yl)-2-chloropyrimidine.

Protocol 2: General Procedure for Conventional Suzuki-Miyaura Coupling of this compound with a Heteroaryl Chloride

This protocol is a generalized procedure based on established methodologies for challenging Suzuki-Miyaura couplings involving heteroaryl chlorides.[6]

Materials:

  • This compound

  • Heteroaryl chloride (e.g., 2-chloropyridine, 3-chloroindazole)

  • Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand (e.g., SPhos, XPhos) or a palladium precatalyst (e.g., XPhos Pd G2)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk flask, add the heteroaryl chloride (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), the palladium catalyst/precatalyst (1-2 mol%), and the base (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 80-100°C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base coupled_complex Ar-Pd(II)L₂-Ar' transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reagents Add Halide, Boronic Acid, Catalyst, and Base to Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir (e.g., 100°C, 12-24h or MW) solvent->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Purification (Column Chromatography) workup->purification end End: Isolated Product purification->end

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.

References

2-Chlorothiophene-3-boronic Acid: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiophene-3-boronic acid is a valuable heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive boronic acid group at the 3-position and a chlorine atom at the 2-position of the thiophene ring, allows for selective functionalization through various cross-coupling reactions. This bifunctionality makes it an attractive starting material for the synthesis of a wide array of complex molecules with applications in medicinal chemistry, materials science, and agrochemicals. The thiophene moiety is a key structural component in numerous pharmaceuticals and organic electronic materials, and this building block provides a versatile platform for the introduction of this important scaffold.

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions and broad functional group tolerance.[1] The boronic acid at the C3 position readily participates in this coupling with various aryl, heteroaryl, or vinyl halides and triflates, while the chlorine atom at the C2 position can be retained for subsequent transformations, offering a strategy for sequential, regioselective derivatization.

Core Applications

The versatility of this compound makes it a key intermediate in several key areas of chemical research and development:

  • Medicinal Chemistry and Drug Discovery: The thiophene ring is a privileged scaffold found in numerous biologically active compounds. This compound serves as a precursor for the synthesis of novel compounds for drug discovery programs. For instance, related chlorinated thiophene derivatives are used in the synthesis of antifungal agents.[2] The ability to construct complex biaryl and heteroaryl structures is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents.[3]

  • Materials Science and Organic Electronics: Thiophene-based conjugated materials are extensively used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][5] Boronic acid derivatives are instrumental in the synthesis of these materials through Suzuki-Miyaura coupling, which allows for the precise construction of the conjugated backbone necessary for their electronic properties.[6][7]

  • Agrochemicals: The development of novel pesticides and herbicides often involves the synthesis of complex heterocyclic compounds. The structural motifs accessible from this compound can be explored for the discovery of new agrochemicals with improved efficacy and environmental profiles.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in the Suzuki-Miyaura cross-coupling reaction. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol describes a standard method for the coupling of this compound with a representative aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), potassium phosphate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-2-chlorothiophene.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • This compound

  • Aryl halide (e.g., 2-bromopyridine)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF) and water (10:1 mixture), degassed

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the aryl halide (1.0 mmol, 1.0 eq), this compound (1.5 mmol, 1.5 eq), sodium carbonate (2.0 mmol, 2.0 eq), and Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed DMF/water mixture (5 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes with stirring.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Perform a standard aqueous work-up as described in Protocol 1, followed by purification by flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are based on representative literature for similar couplings and may vary depending on the specific substrate and optimized conditions.[8][9]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001885-95
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (4)-K₂CO₃ (2.0)Toluene/H₂O (10:1)1101280-90
32-BromopyridinePdCl₂(dppf) (3)-Cs₂CO₃ (2.0)Dioxane902470-85
44-IodotoluenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901690-98
53-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)t-BuOH/H₂O (1:1)1002065-75

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)L₂-Ar' Oxidative_Addition->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the key steps in a typical experimental workflow for the synthesis of 3-aryl-2-chlorothiophenes.

Experimental_Workflow start Start reaction_setup Reaction Setup (Reagents, Solvent, Catalyst) start->reaction_setup inert_atmosphere Inert Atmosphere (Evacuate & Backfill) reaction_setup->inert_atmosphere reaction Reaction (Heating & Stirring) inert_atmosphere->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end Building_Block reagent This compound reaction Suzuki-Miyaura Coupling reagent->reaction intermediate 3-Aryl-2-chlorothiophene reaction->intermediate application1 Pharmaceuticals intermediate->application1 application2 OLED Materials intermediate->application2 application3 Agrochemicals intermediate->application3

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 2-Chlorothiophene-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of various aryl halides with 2-chlorothiophene-3-boronic acid. The synthesis of 3-aryl-2-chlorothiophenes is a valuable transformation in medicinal chemistry and materials science, as these scaffolds are present in numerous biologically active compounds and functional organic materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[1][2] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids.[1][3]

The protocols outlined below are based on established methodologies for the Suzuki-Miyaura coupling of heteroaryl boronic acids and aryl halides, providing a robust starting point for optimization with specific substrates.[1][4][5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as the homocoupling of the boronic acid.[1]

Data Presentation: Reaction Conditions Summary

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can serve as a starting point for the coupling with this compound.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides.

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene80-1102-24Good
2Pd(OAc)₂ (2-4)PPh₃ (8-16)K₂CO₃ (4.0)1,4-Dioxane / H₂O (4:1)80-10012-24Moderate to Good
3Pd(dppf)Cl₂ (5)-Cs₂CO₃ (6.0)Toluene / H₂O110 (reflux)48-72Good to Excellent
4Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (3.0)1,4-Dioxane11012-24Good to Excellent

Data compiled from analogous reactions reported in the literature.[1][4][5][6]

Table 2: Solvent Effects on Suzuki-Miyaura Coupling Yields.

EntrySolvent System (4:1 ratio with water)Yield (%)
1Toluene / H₂OGood
21,4-Dioxane / H₂OExcellent
3Acetonitrile / H₂OModerate
4Tetrahydrofuran (THF) / H₂OModerate

Yields are generalized from studies on similar substrates and highlight the often superior performance of ethereal solvents like dioxane and toluene in these couplings.[3]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of aryl halides with this compound. Note: These protocols should be optimized for each specific substrate combination. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for a wide range of aryl bromides and iodides.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous toluene (10 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add anhydrous toluene to the flask via syringe.

  • Stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can range from 2 to 24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Procedure for Less Reactive Aryl Chlorides

This protocol employs a more active catalyst system, often necessary for the coupling of less reactive aryl chlorides.[7]

Materials:

  • Aryl chloride (1.0 mmol)

  • This compound (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. Reactions with aryl chlorides may require longer reaction times (12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OH)₂ (Boronic Acid) + Base PdII_aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents 1. Add Aryl Halide, Boronic Acid, Catalyst, and Base to Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup 5. Cool, Quench with Water, and Extract with Organic Solvent reaction->workup purification 6. Dry, Concentrate, and Purify by Chromatography workup->purification characterization 7. Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Thiophene-Based Boronic Acids: A Versatile Platform for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene-based boronic acids and their derivatives have emerged as indispensable building blocks in the field of materials science. Their unique electronic properties, coupled with the versatile reactivity of the boronic acid moiety, have enabled the development of a wide array of functional materials with applications spanning organic electronics, sensing, and porous frameworks. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging these powerful molecular tools.

Applications in Organic Electronics

Thiophene-containing materials are central to the advancement of organic electronics due to their excellent charge transport properties and chemical stability.[1][2] Thiophene-based boronic acids are pivotal in the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).[2][3][4] The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating thiophene boronic acids into these extended π-conjugated systems.[5][6]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, thiophene-based materials serve as charge-transporting and emissive layers. The ability to fine-tune the electronic and optical properties of these materials through synthetic modification of the thiophene core and its coupling partners is crucial for achieving high-performance devices.[2][7]

Organic Photovoltaics (OPVs)

Thiophene-based polymers and small molecules are widely used as donor materials in bulk-heterojunction OPVs.[8][9] The power conversion efficiency (PCE) of these devices is highly dependent on the molecular structure of the active layer components. Thiophene boronic acids facilitate the synthesis of donor-acceptor copolymers with tailored energy levels and morphologies, which are critical for efficient exciton dissociation and charge transport.[9][10]

Organic Thin-Film Transistors (OTFTs)

The performance of OTFTs relies on the ability of the semiconductor to form well-ordered thin films with high charge carrier mobility.[4] Regioregular polythiophenes, often synthesized via Suzuki coupling with thiophene boronic acid derivatives, exhibit excellent self-organization properties, leading to high-performance transistors.[1][11]

Sensing Applications

The boronic acid functional group is well-known for its ability to reversibly bind with cis-diols, a feature widely exploited in the design of chemical sensors.[12][13] When incorporated into a polythiophene backbone, this functionality allows for the creation of fluorescent and electrochemical sensors for biologically relevant molecules like ATP and saccharides.[12][14] The interaction between the boronic acid and the target analyte can induce conformational changes in the conjugated polymer, leading to a detectable optical or electronic signal.[14]

Covalent Organic Frameworks (COFs)

Thiophene-based boronic acids are also utilized as building blocks for the construction of covalent organic frameworks (COFs).[3][15] These crystalline porous polymers have applications in gas storage, catalysis, and electronics. The use of thiophene-containing linkers allows for the creation of COFs with inherent electronic conductivity.[15]

Quantitative Data Summary

The following table summarizes key quantitative data from various applications of thiophene-based boronic acids in materials science.

Application AreaMaterial/SystemKey ParameterValueReference(s)
Organic Photovoltaics Polymer:PC71BMPower Conversion Efficiency (PCE)2.87%[8]
Small Molecule 9:PC71BMPower Conversion Efficiency (PCE)4.0%[8]
Polymer 1:PCBMPower Conversion Efficiency (PCE)5.41%[8]
Polymer 2:PCBMPower Conversion Efficiency (PCE)6.20%[8]
Suzuki Coupling 2-Bromo-5-(2-ethylhexyl)thiophene + Arylboronic acidReaction YieldUp to 96%[5][16]
2,5-dibromo-3-thiophene aldehyde + EDOT boronic acid pinacol esterReaction YieldGood[17]
2-thiophene boronic acid + 2,5-dibromothiopheneReaction Yield40%[6]
Sensing Polythiophene derivative for ATPDetection Limit2 nM[14]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Cross-Coupling for Synthesis of Aryl-Thiophenes

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a thiophene boronic acid with an aryl halide.[5]

Materials:

  • Thiophene boronic acid or boronic ester (1.1 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide) (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask, add the aryl halide, thiophene boronic acid, base, and palladium catalyst.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Synthesis of Poly(3-hexylthiophene) (P3HT) via Suzuki Polycondensation

This protocol outlines the synthesis of the widely studied conjugated polymer P3HT using a thiophene-based boronic ester monomer.[1]

Materials:

  • 2,5-Dibromo-3-hexylthiophene

  • N-methyliminodiacetic acid (MIDA) boronate ester of 3-hexylthiophene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous Na₂CO₃)

  • Solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve the dibromo monomer and the MIDA boronate ester monomer in the solvent.

  • Degas the solution by bubbling with an inert gas.

  • Add the palladium catalyst and the aqueous base.

  • Heat the mixture to reflux under an inert atmosphere for 5-15 minutes. High molecular weight polymer should precipitate.

  • Cool the reaction and pour it into a precipitating solvent like methanol.

  • Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Dry the polymer under vacuum.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental process for synthesizing thiophene-based materials.

Suzuki_Miyaura_Cycle cluster_legend R1 = Aryl/Thienyl Halide R2 = Thienyl/Aryl Boronic Acid Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X Complex1 R1-Pd(II)L2-X OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal R2-B(OR)2 Base Complex2 R1-Pd(II)L2-R2 Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 R1-R2 Legend_Node Polymer_Workflow Monomer Thiophene Boronic Acid + Co-monomer Polymerization Suzuki Polycondensation Monomer->Polymerization Purification Purification (Precipitation, Soxhlet) Polymerization->Purification Polymer Conjugated Polymer Purification->Polymer Structural Structural Characterization (NMR, GPC) Polymer->Structural Optical Optical Properties (UV-Vis, PL) Polymer->Optical Electrochemical Electrochemical Properties (Cyclic Voltammetry) Polymer->Electrochemical Device Device Fabrication (OPV, OTFT) Polymer->Device Performance Device Performance Testing Device->Performance Sensor_Mechanism Polymer Polythiophene with Boronic Acid Groups Binding Binding Event (Boronic Acid + cis-diol of ATP) Polymer->Binding ATP ATP (Analyte) ATP->Binding Aggregation Polymer Aggregation Binding->Aggregation Quenching Fluorescence Quenching Aggregation->Quenching Signal Detectable Signal Quenching->Signal

References

Application Notes and Protocols for One-Pot Synthesis Involving 2-Chlorothiophene-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a one-pot synthesis utilizing 2-chlorothiophene-3-boronic acid. The described methodology is particularly relevant for the synthesis of thieno[3,2-b]pyridine scaffolds, which are significant in medicinal chemistry and drug discovery, often serving as core structures in kinase inhibitors.

Introduction

One-pot syntheses offer significant advantages in chemical research and development by improving efficiency, reducing waste, and saving time and resources. This application note focuses on a one-pot procedure starting with this compound to construct substituted thieno[3,2-b]pyridine derivatives. This class of heterocyclic compounds is of high interest due to its prevalence in biologically active molecules. The described protocol involves a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an intramolecular cyclization.

Boronic acids are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds.[1] One-pot borylation/Suzuki reactions are an efficient method for creating biaryl compounds from two aryl halides, which is a common strategy in the synthesis of kinase inhibitors.[2] The thieno[2,3-b]pyridine core (an isomer of the target scaffold) has been identified in compounds designed to restore the activity of anticancer drugs like topotecan.[3]

Application: Synthesis of Substituted Thieno[3,2-b]pyridines as Potential Kinase Inhibitors

The thieno[3,2-b]pyridine core is a key pharmacophore in a variety of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[2] The synthesis described herein provides a direct route to this valuable scaffold.

General Reaction Scheme

The one-pot synthesis involves the initial Suzuki-Miyaura coupling of this compound with a suitable 2-halopyridine derivative containing an amino group. The resulting intermediate then undergoes an intramolecular cyclization to afford the final thieno[3,2-b]pyridine product.

Figure 1: General reaction scheme for the one-pot synthesis of a substituted thieno[3,2-b]pyridine.

Experimental Protocols

Materials and Equipment
  • Reactants: this compound, 3-amino-2-bromopyridine (or similar amino-substituted halopyridine), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or K₃PO₄), Solvent (e.g., Dioxane, DMF, or Toluene/Ethanol mixture).

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with heating, condenser, inert gas supply (Nitrogen or Argon), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography system.

Detailed One-Pot Protocol: Synthesis of a Substituted Thieno[3,2-b]pyridine

This protocol is a representative example. Optimization of the catalyst, base, solvent, and temperature may be necessary for different substrates.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).

    • Add the 3-amino-2-bromopyridine derivative (1.0 mmol, 1.0 equiv).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).

    • Add the base, for example, potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).

  • Solvent Addition:

    • Add 10 mL of a degassed solvent, such as a 4:1 mixture of dioxane and water.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The first step (Suzuki coupling) is typically complete within 2-4 hours. The subsequent cyclization may require longer reaction times or higher temperatures.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted thieno[3,2-b]pyridine.

Data Presentation

The following tables summarize typical quantitative data for the one-pot synthesis of a substituted thieno[3,2-b]pyridine.

Table 1: Reactant and Reagent Quantities

Compound/ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Molar Ratio
This compound162.39162.41.01.0
3-Amino-2-bromopyridine172.99173.01.01.0
Pd(PPh₃)₄1155.5657.80.050.05
K₂CO₃138.21345.52.52.5
Dioxane/Water (4:1)-10 mL--

Table 2: Reaction Parameters and Yields

ParameterValue
Temperature100 °C
Reaction Time12 hours
Product Name7-Amino-thieno[3,2-b]pyridine (example)
Yield (Isolated)65-85% (Typical range)
AppearanceOff-white to pale yellow solid

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

G cluster_prep Reaction Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - 3-Amino-2-bromopyridine - Pd(PPh3)4 - K2CO3 solvent Add Degassed Solvent (Dioxane/Water) reagents->solvent suzuki Suzuki Coupling (2-4h at 100°C) solvent->suzuki cyclization Intramolecular Cyclization (Continue heating) suzuki->cyclization extraction Aqueous Workup (EtOAc/Water) cyclization->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Pure Product

Caption: Workflow for the one-pot synthesis of substituted thieno[3,2-b]pyridines.

Signaling Pathway Context: Kinase Inhibition

Thieno[3,2-b]pyridine derivatives are often investigated as kinase inhibitors. The diagram below illustrates a simplified, general mechanism of action for a kinase inhibitor, which involves blocking the ATP binding site of the kinase, thereby inhibiting downstream signaling pathways that contribute to cell proliferation.

G cluster_pathway Kinase Signaling Pathway atp ATP kinase Kinase Enzyme atp->kinase substrate Substrate Protein p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation downstream Downstream Signaling (e.g., Cell Proliferation) p_substrate->downstream inhibitor Thieno[3,2-b]pyridine Kinase Inhibitor inhibitor->kinase Binds to ATP pocket

Caption: General mechanism of kinase inhibition by blocking the ATP binding site.

References

Scale-Up Synthesis of 2-Chlorothiophene-3-boronic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-chlorothiophene-3-boronic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry and drug development, particularly for the synthesis of kinase inhibitors and other therapeutic agents. The following sections outline key considerations for large-scale production, including a robust synthesis protocol for the starting material 2-chlorothiophene, the subsequent lithiation-borylation to form the desired boronic acid, and methods for its purification and the synthesis of its derivatives. Safety protocols for handling hazardous reagents at an industrial scale are also addressed.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the ability of the boronic acid moiety to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The thiophene scaffold is a common feature in many approved drugs, and the specific substitution pattern of this building block allows for the exploration of novel chemical space.

The transition from laboratory-scale synthesis to industrial production presents several challenges, including reaction control, heat management, reagent handling, and product purification. These notes provide a comprehensive guide to navigate these challenges for the successful scale-up of this compound and its derivatives.

Synthesis of 2-Chlorothiophene (Starting Material)

A reliable and scalable synthesis of the starting material is crucial. A patented method suitable for large-scale production involves the chlorination of thiophene using hydrogen peroxide and hydrochloric acid.[1] This method is advantageous due to the use of inexpensive and readily available reagents and avoids the direct handling of chlorine gas.[1]

Experimental Protocol: Large-Scale Synthesis of 2-Chlorothiophene

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Thiophene84.1410.0 kg118.8
30% Hydrochloric Acid36.4660.0 L-
Triethylamine101.190.2 L1.48
30% Hydrogen Peroxide34.0114.0 kg123.5
Ethyl Acetate88.11As needed-
Saturated Saline Solution-As needed-

Equipment:

  • 100 L jacketed glass reactor with mechanical stirring, temperature probe, and addition funnel.

  • Cooling system capable of maintaining -10 °C to 0 °C.

  • Separatory funnel (or equivalent liquid-liquid extraction setup).

  • Rotary evaporator with a large-capacity flask.

Procedure:

  • Charge the 100 L reactor with 60.0 L of 30% hydrochloric acid, 10.0 kg of thiophene, and 0.2 L of triethylamine.

  • Cool the mixture to between -10 °C and 0 °C with vigorous stirring.

  • Slowly add 14.0 kg of 30% hydrogen peroxide via the addition funnel over a period of 8-10 hours, ensuring the internal temperature is maintained between -10 °C and 0 °C.

  • After the addition is complete, continue stirring at the same temperature for an additional 10 hours.

  • Allow the reaction mixture to warm to room temperature and then let it stand for phase separation.

  • Separate the lower aqueous layer.

  • Extract the aqueous layer twice with 10 L portions of ethyl acetate.

  • Combine the organic layers and wash with a saturated saline solution.

  • Concentrate the organic layer under reduced pressure to obtain 2-chlorothiophene.

Expected Yield and Purity:

ParameterValue
Expected Yield90-96%
Expected Purity (GC)>99%
Key Impurities (GC)3-chlorothiophene (<0.2%), 2,5-dichlorothiophene (<0.1%)

Table based on data from patent CN103497172A.[1]

Scale-up Synthesis of this compound

The most common and scalable method for the synthesis of aryl boronic acids is through a lithiation-borylation sequence.[2][3] This involves the deprotonation of the substrate with a strong organolithium base, followed by quenching the resulting anion with a trialkyl borate. Given the pyrophoric nature of organolithium reagents, stringent safety protocols must be followed, especially at a large scale.[4][5][6][7]

Experimental Protocol: Large-Scale Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chlorothiophene118.585.0 kg42.2
n-Butyllithium (2.5 M in hexanes)64.0618.6 L46.4
Triisopropyl borate188.089.5 kg50.5
Anhydrous Tetrahydrofuran (THF)72.1150 L-
2 M Hydrochloric Acid36.46As needed-
Diethyl Ether74.12As needed-

Equipment:

  • 100 L jacketed glass reactor with mechanical stirring, temperature probe, addition funnel, and nitrogen inlet/outlet.

  • Cooling system capable of maintaining -78 °C.

  • Cannula for reagent transfer.

  • Filtration apparatus.

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and has been purged with dry nitrogen.

  • Reaction Mixture Preparation: Charge the reactor with 5.0 kg of 2-chlorothiophene and 50 L of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a suitable chiller.

  • Lithiation: Slowly add 18.6 L of 2.5 M n-butyllithium via cannula over 2-3 hours, maintaining the internal temperature below -70 °C. A slight exotherm may be observed. Stir the resulting solution for 1 hour at -78 °C.

  • Borylation: Slowly add 9.5 kg of triisopropyl borate via cannula over 2-3 hours, again keeping the internal temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Hydrolysis: Cool the mixture to 0 °C and slowly quench by adding 2 M hydrochloric acid until the pH is acidic (pH ~2).

  • Extraction: Transfer the mixture to a suitable extraction vessel. Add diethyl ether and separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound at Scale

Purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature. Several methods can be employed at a larger scale.[8][9][10]

Protocol 4.1: Recrystallization

Recrystallization is often the most efficient method for purifying boronic acids on a large scale.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of water and an organic solvent (e.g., ethanol, isopropanol) or a non-polar solvent like heptane with a co-solvent.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 4.2: Purification via Diethanolamine Adduct

Boronic acids can be purified by forming a crystalline adduct with diethanolamine, which can then be hydrolyzed to release the pure boronic acid.

Procedure:

  • Dissolve the crude boronic acid in a suitable solvent such as diethyl ether.

  • Add an equimolar amount of diethanolamine. The diethanolamine adduct will often precipitate.

  • Isolate the crystalline adduct by filtration.

  • To recover the boronic acid, suspend the adduct in an acidic aqueous solution and extract with an organic solvent.

Synthesis of this compound Derivatives

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

ReagentRole
This compoundBoronic acid partner
Aryl Halide (e.g., Aryl Bromide)Coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)Activator
Solvent (e.g., Toluene, Dioxane, DMF)Reaction medium

Procedure:

  • To a suitably sized reactor, charge the aryl halide, this compound (typically 1.1-1.5 equivalents), and the chosen solvent.

  • Purge the mixture with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Add the palladium catalyst and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by HPLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the solids and wash with the reaction solvent.

  • The filtrate is then subjected to a standard aqueous workup.

  • The crude product can be purified by recrystallization or column chromatography.

Safety Considerations for Scale-Up

  • Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All transfers and reactions must be conducted under a dry, inert atmosphere (nitrogen or argon).[4][5][6][7] Personnel must be highly trained and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[6] Large-scale transfers should be performed using a cannula or a pressure-equalizing dropping funnel.[11]

  • Cryogenic Temperatures: The use of -78 °C requires a reliable cooling system and careful monitoring to prevent temperature excursions, which could lead to side reactions and safety hazards.

  • Quenching: The quenching of any remaining organolithium reagent and the hydrolysis of the borate ester can be highly exothermic. The quenching agent should be added slowly and at a low temperature.

  • Solvent Handling: Large volumes of flammable solvents like THF and diethyl ether require appropriate storage and handling facilities to minimize the risk of fire and explosion.

Visualizations

Synthesis Workflow

Synthesis_Workflow Thiophene Thiophene Chlorination Chlorination (H₂O₂, HCl) Thiophene->Chlorination Chlorothiophene 2-Chlorothiophene Chlorination->Chlorothiophene Lithiation Lithiation (n-BuLi, -78°C) Chlorothiophene->Lithiation Lithio_intermediate 2-Chloro-3-lithiothiophene (in situ) Lithiation->Lithio_intermediate Borylation Borylation (B(OiPr)₃, -78°C) Lithio_intermediate->Borylation Boronic_acid This compound Borylation->Boronic_acid Purification Purification (Recrystallization) Boronic_acid->Purification Pure_boronic_acid Pure Product Purification->Pure_boronic_acid Suzuki_coupling Suzuki Coupling (Ar-X, Pd catalyst, Base) Pure_boronic_acid->Suzuki_coupling Derivative Derivative Suzuki_coupling->Derivative

Caption: Overall workflow for the synthesis of this compound derivatives.

Safety Protocol for Organolithium Handling

Safety_Protocol Start Start: Handling Organolithium Reagent PPE Wear Appropriate PPE (Flame-retardant coat, goggles, gloves) Start->PPE Inert_atm Ensure Inert Atmosphere (Dry Nitrogen/Argon) PPE->Inert_atm Dry_glassware Use Oven-Dried Glassware Inert_atm->Dry_glassware Transfer Transfer Reagent via Cannula Dry_glassware->Transfer Slow_addition Slow, Controlled Addition at Low Temperature Transfer->Slow_addition Quench Controlled Quenching of Excess Reagent Slow_addition->Quench Proper_disposal Proper Disposal of Quenched Material Quench->Proper_disposal End End of Procedure Proper_disposal->End

Caption: Key safety steps for handling pyrophoric organolithium reagents at scale.

References

Application Notes and Protocols: The Use of 2-Chlorothiophene-3-boronic Acid in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of substituted thiophene boronic acids, with a focus on the potential application of 2-Chlorothiophene-3-boronic acid, in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Thiophene-based compounds are integral to the advancement of organic electronics due to their excellent charge transport properties and the tunability of their electronic and photophysical characteristics.[1][2] The strategic introduction of functional groups, such as chloro- and boronic acid moieties, allows for precise molecular engineering through powerful cross-coupling reactions.

Introduction to Thiophene-Based OLED Materials

Thiophene and its derivatives are a critical class of electron-rich heterocyclic compounds extensively used as building blocks for a wide range of organic electronic materials.[1] Their rigid and planar structure facilitates strong π-π stacking, which is beneficial for efficient charge transport in the solid state. In the context of OLEDs, thiophene-containing molecules and polymers are employed as charge-transporting layers, emissive layers, and host materials. The performance of these materials is highly dependent on their molecular structure, which influences their energy levels (HOMO/LUMO), photoluminescent quantum yields, and charge carrier mobilities.[3]

The functionalization of the thiophene ring with substituents like halogens and boronic acids is a key strategy for tuning these properties. Specifically, a chlorine substituent can modify the electronic properties of the thiophene ring and provides a reactive site for further functionalization. The boronic acid group is a versatile handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone in the synthesis of conjugated organic materials.[4][5] This reaction enables the formation of carbon-carbon bonds between the thiophene core and various aryl or heteroaryl moieties, leading to the construction of complex π-conjugated systems with tailored optoelectronic properties.

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the most prevalent method for utilizing thiophene boronic acids in the synthesis of OLED materials.[4][5] This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide or triflate. The reaction generally proceeds with high yields, excellent functional group tolerance, and stereospecificity.

A generalized reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl bromide is depicted below. This reaction would lead to the formation of a 2-chloro-3-arylthiophene derivative, a potential building block for more complex OLED materials.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Substituted Thiophene (e.g., a brominated thiophene derivative) (1.0 equiv)

  • Aryl boronic acid or boronic acid pinacol ester (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, THF, with water for aqueous bases)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask, add the substituted thiophene, aryl boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent(s) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

Synthesis of a Donor-π-Acceptor (D-π-A) Fluorophore

A specific example of the synthesis of a high-performance OLED material starting from a thiophene derivative is the synthesis of DMB-TT-TPA, a donor-π-acceptor type fluorophore.[6] This multi-step synthesis highlights the importance of functionalized thiophenes as key intermediates.

DMB_TT_TPA_Synthesis cluster_step1 Step 1: Thienothiophene Formation cluster_step2 Step 2: Functionalization cluster_step3 Step 3: Suzuki Coupling cluster_step4 Step 4: Final Product Synthesis 3-Bromothiophene 3-Bromothiophene Intermediate 2 Intermediate 2 3-Bromothiophene->Intermediate 2 1. n-BuLi, -78°C 2. Sulfur 3. 2-bromo-1-(4-methoxyphenyl)ethanone Thieno[3,2-b]thiophene (TT) derivative Thieno[3,2-b]thiophene (TT) derivative Intermediate 2->Thieno[3,2-b]thiophene (TT) derivative Polyphosphoric Acid (PPA) Chlorobenzene, reflux Brominated TT Brominated TT Thieno[3,2-b]thiophene (TT) derivative->Brominated TT NBS, DMF, -10°C Intermediate 7 Intermediate 7 Brominated TT->Intermediate 7 Suzuki Coupling with boronated triphenylamine DMB-TT-TPA DMB-TT-TPA Intermediate 7->DMB-TT-TPA 1. Lithiation 2. Dimesitylboron fluoride

Caption: Synthetic pathway for a D-π-A fluorophore.

Data Presentation

The following tables summarize the photophysical and device performance data for various thiophene-based OLED materials reported in the literature.

Table 1: Photophysical Properties of Thiophene-Based OLED Materials

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)Reference
DMB-TT-TPA41152086 (in THF), 41 (solid state)[6][7]
Th-BN-51297[8]
Platinum(II) Complex (1)-55319[9]
Platinum(II) Complex (4)-56561[9]

Table 2: Electroluminescent Performance of OLEDs with Thiophene-Based Emitters

EmitterMax. External Quantum Efficiency (EQE) (%)Max. Luminous Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)Reference
DMB-TT-TPA4.6110.66.702.9[6][7]
Th-BN34.6---[8]
Platinum(II) Complex (4)14.5733.44--[9]
DMB-TT-TPA (thermal evaporation)0.150.40-4.6[7]

OLED Device Fabrication and Workflow

The fabrication of an OLED device is a multi-step process that involves the sequential deposition of several layers of organic and inorganic materials onto a substrate. A general workflow for the fabrication of a solution-processed OLED is outlined below.

OLED_Workflow cluster_fabrication OLED Fabrication Workflow Start Start: Substrate Cleaning HTL Spin-coat Hole Transport Layer (HTL) Start->HTL Anneal_HTL Anneal HTL HTL->Anneal_HTL EML Spin-coat Emissive Layer (EML) Anneal_HTL->EML Anneal_EML Anneal EML EML->Anneal_EML ETL Deposit Electron Transport Layer (ETL) Anneal_EML->ETL Cathode Deposit Cathode ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation End Finished Device Encapsulation->End

Caption: General workflow for solution-processed OLED fabrication.

Conclusion

While direct experimental protocols for this compound in OLED synthesis are not prominently featured in current literature, the principles and methodologies for utilizing substituted thiophene boronic acids are well-established. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile tool for the synthesis of a vast array of thiophene-based materials with tunable optoelectronic properties. The provided protocols and data for analogous compounds offer a solid foundation for researchers and scientists to explore the potential of novel thiophene building blocks, such as this compound, in the design and synthesis of next-generation OLED materials. Further research into the synthesis and characterization of materials derived from this specific building block could unveil new avenues for achieving highly efficient and stable OLED devices.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 2-Chlorothiophene-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-Chlorothiophene-3-boronic acid. Our goal is to help you optimize reaction conditions and improve product yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?

Answer:

Low yields with 2-chlorothiophene substrates are a common challenge and can stem from several factors related to the inherent properties of the reactants and the sensitivity of the catalytic cycle. Key areas to investigate include:

  • Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond in 2-chlorothiophene is stronger than the corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] This often requires more reactive catalyst systems and potentially higher temperatures.[2][3]

  • Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate with the palladium catalyst, leading to the formation of inactive species. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[1][2]

  • Side Reactions: Competing side reactions such as protodeboronation and homocoupling can consume your starting materials and reduce the yield of the desired product.[2][4]

Question 2: What are the most common side reactions, and how can I minimize them?

Answer:

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom.[2][5] This is often facilitated by the presence of water or acidic protons in the reaction mixture.[3][5]

    • Mitigation Strategies:

      • Use anhydrous solvents and reagents.[3]

      • Ensure your base is non-nucleophilic and strong enough to promote the desired reaction without encouraging protodeboronation.[3]

      • If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[1][2]

  • Homocoupling: This is the self-coupling of the boronic acid to form a bithiophene byproduct.[2] This side reaction is often promoted by the presence of oxygen or Pd(II) species, which can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2][6]

    • Mitigation Strategies:

      • Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2][3][6]

      • Consider using a Pd(0) source (e.g., Pd₂(dba)₃) directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.[3][6]

Question 3: My 2-chlorothiophene starting material remains largely unreacted. What specific conditions can improve the coupling?

Answer:

Given the lower reactivity of 2-chlorothiophenes, highly active catalyst systems and optimized conditions are often necessary.[7] Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][2][6] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition step.[2]

  • Increase Reaction Temperature: Higher temperatures (typically in the range of 80-120 °C) can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][3] However, be mindful that this can also increase the rate of side reactions.[2]

  • Select an Appropriate Base: A strong, non-aqueous base is often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[2][3][8]

Question 4: How do I choose the right catalyst, base, and solvent for my reaction?

Answer:

The optimal combination of catalyst, base, and solvent is highly substrate-dependent. Screening a panel of conditions is a recommended optimization step.[2]

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting points for optimizing your Suzuki reaction with this compound.

Table 1: Catalyst and Ligand Selection

Catalyst SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhos1 - 5Bulky, electron-rich phosphines are often effective for activating C-Cl bonds.[1][2][3]
Pd(PPh₃)₄-2 - 5May not be active enough for challenging 2-chlorothiophene couplings.[4]
PdCl₂(dppf)-2 - 5A common and often effective catalyst system.

Table 2: Base and Solvent Selection

BaseEquivalentsSolventTemperature (°C)Notes
K₃PO₄2.0 - 3.0Toluene, Dioxane, THF80 - 110K₃PO₄ is often a good choice for challenging couplings.[2][3][8]
Cs₂CO₃2.0 - 3.0Toluene, Dioxane, THF80 - 110Another strong base that can be very effective.[2][3]
K₂CO₃2.0 - 3.0Toluene/H₂O, Dioxane/H₂O80 - 100A common base, but may be less effective for this specific substrate.[8][9]
Na₂CO₃2.0 - 3.0Toluene/H₂O, Dioxane/H₂O80 - 100Similar to K₂CO₃, may require optimization.[2][8]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for your specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide coupling partner (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[2]

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the this compound, the aryl halide coupling partner, the base, the palladium source, and the ligand.[2]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2][6]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2] Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

G start Low Yield with This compound unreacted_sm Unreacted Starting Material? start->unreacted_sm side_products Significant Side Products? unreacted_sm->side_products No increase_temp Increase Temperature (80-120 °C) unreacted_sm->increase_temp Yes protodeboronation Protodeboronation Observed? side_products->protodeboronation Yes optimize_reaction Re-run Optimized Reaction side_products->optimize_reaction No active_catalyst Switch to More Active Catalyst (e.g., Pd/Buchwald Ligand) increase_temp->active_catalyst active_catalyst->optimize_reaction homocoupling Homocoupling Observed? protodeboronation->homocoupling No use_anhydrous Use Anhydrous Solvent/ Reagents protodeboronation->use_anhydrous Yes homocoupling->optimize_reaction No degas Ensure Thorough Degassing (Inert Atmosphere) homocoupling->degas Yes use_ester Consider Boronic Ester or Trifluoroborate use_anhydrous->use_ester use_ester->optimize_reaction pd0_source Use Pd(0) Source or Efficient Precatalyst degas->pd0_source pd0_source->optimize_reaction Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive\nElimination->Ar-R R-B(OR)2 R-B(OR)₂ Base Base R-B(OR)2->Base Boronate [R-B(OR)₂(OH)]⁻ Base->Boronate Boronate->Transmetalation Ar-X Ar-X (2-Chlorothiophene) Ar-X->Oxidative\nAddition G start Optimizing Suzuki Reaction for This compound catalyst Catalyst System start->catalyst base Base start->base solvent Solvent start->solvent catalyst_choice Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) catalyst->catalyst_choice base_choice Start with K₃PO₄ or Cs₂CO₃. Screen others if necessary. base->base_choice solvent_choice Anhydrous, Degassed Aprotic Solvents (Toluene, Dioxane, THF) solvent->solvent_choice side_reaction Side Reaction Check catalyst_choice->side_reaction base_choice->side_reaction solvent_choice->side_reaction protodeboronation If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate. side_reaction->protodeboronation

References

Technical Support Center: 2-Chlorothiophene-3-boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-chlorothiophene-3-boronic acid in cross-coupling reactions. The focus is on identifying and mitigating common side products to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Suzuki-Miyaura couplings with this compound?

A1: The three most prevalent side products are:

  • Protodeboronation Product (2-chlorothiophene): This arises from the cleavage of the C-B bond and its replacement with a C-H bond. Thiopheneboronic acids are particularly susceptible to this side reaction.[1]

  • Homocoupling Product (3,3'-dichloro-2,2'-bithiophene): This is the self-coupling of two molecules of this compound.

  • Dehalogenation Product: This involves the replacement of the chlorine atom on the thiophene ring with a hydrogen atom.

Q2: What is protodeboronation and why is it a significant issue with thiopheneboronic acids?

A2: Protodeboronation is a chemical reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the corresponding arene as a byproduct.[1] This is a major issue in cross-coupling reactions as it consumes the boronic acid starting material, thereby reducing the yield of the desired coupled product. Thienylboronic acids are known to be particularly prone to this side reaction, especially under the basic conditions typically employed in Suzuki-Miyaura couplings.[1]

Q3: What factors promote the formation of these side products?

A3: Several factors can contribute to the formation of side products:

  • Protodeboronation: High temperatures, the presence of water or other protic solvents, and strong basic conditions can accelerate protodeboronation.[1]

  • Homocoupling: The presence of oxygen or palladium(II) species can promote the homocoupling of boronic acids. This can be more prevalent when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.

  • Dehalogenation: The presence of a hydride source in the reaction mixture, which can originate from the solvent (e.g., alcohols) or certain bases, can lead to dehalogenation.

Q4: How can I minimize the formation of the 2-chlorothiophene byproduct from protodeboronation?

A4: To minimize protodeboronation, consider the following strategies:

  • Use a milder base: Strong bases can accelerate protodeboronation. Screening milder bases like K₃PO₄ or K₂CO₃ can be effective.

  • Lower the reaction temperature: Higher temperatures increase the rate of protodeboronation. Running the reaction at the lowest effective temperature can be beneficial.

  • Minimize water content: While some water is often necessary for the Suzuki coupling, using anhydrous solvents or minimizing the amount of water can reduce protodeboronation.

  • Use a more stable boronic acid derivative: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can significantly reduce the rate of protodeboronation.

Troubleshooting Guide: Side Product Formation

This section provides a structured approach to troubleshooting common issues related to side product formation in couplings involving this compound.

Observed Issue Potential Cause Recommended Solutions
High levels of 2-chlorothiophene detected Protodeboronation • Lower the reaction temperature.• Use a milder, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃).• Reduce the amount of water in the reaction mixture.• Switch to the pinacol ester or MIDA boronate derivative of this compound.• Use a more active catalyst to promote the desired coupling over protodeboronation.
Significant formation of 3,3'-dichloro-2,2'-bithiophene Homocoupling • Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.• Thoroughly degas all solvents and reagents before use.• Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or ensure efficient reduction of a Pd(II) precatalyst.• Choose a ligand that promotes the cross-coupling pathway over homocoupling.
Presence of thiophene or other dehalogenated species Dehalogenation • Avoid using solvents that can act as hydride donors (e.g., isopropanol).• Select a base that is less likely to generate hydride species.• Optimize the catalyst and ligand system to favor oxidative addition and reductive elimination of the desired product.
Complex mixture of byproducts Multiple competing side reactions • Re-evaluate the entire reaction setup, including solvent, base, catalyst, and temperature.• Consider a systematic screening of reaction conditions (e.g., Design of Experiments) to identify optimal parameters.

Data on Side Product Formation (Illustrative)

Condition Protodeboronation Homocoupling Dehalogenation Desired Product Yield
Standard (e.g., Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/H₂O, 100°C) ModerateLow-ModerateLowModerate
High Temperature (e.g., >120°C) HighModerateLow-ModerateLow
Strong Base (e.g., NaOH) HighLowLowLow-Moderate
Anhydrous Conditions LowLowLowPotentially Low (slower reaction)
Use of Pinacol Ester LowLowLowHigh
Presence of Oxygen ModerateHighLowLow

Experimental Protocol: Minimizing Side Products in the Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing the coupling of this compound (or its pinacol ester) while minimizing common side reactions.

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound pinacol ester, the aryl halide, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of the desired product and any side products.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reaction Pathway Visualizations

The following diagrams illustrate the desired cross-coupling pathway and the major competing side reactions.

Suzuki_Coupling_Pathway cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ (Active Catalyst) ar_pd_x Ar¹-Pd(II)L₂-X pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_ar Ar¹-Pd(II)L₂-Ar² ar_pd_x->ar_pd_ar Ar²-B(OR)₂ Base transmetalation Transmetalation ar_pd_ar->pd0 product Ar¹-Ar² (Desired Product) ar_pd_ar->product reductive_elimination Reductive Elimination ar1x 2-Chlorothiophene-X (Ar¹-X) ar2b Aryl Boronic Acid (Ar²-B(OR)₂) base Base

Figure 1. Desired Suzuki-Miyaura cross-coupling catalytic cycle.

Side_Reactions start This compound proto_product 2-Chlorothiophene start->proto_product H⁺ source (e.g., H₂O, base) homo_product 3,3'-Dichloro-2,2'-bithiophene start->homo_product Pd(II), O₂ dehalo_product Thiophene-3-boronic acid start->dehalo_product Hydride source protodeboronation Protodeboronation homocoupling Homocoupling dehalogenation Dehalogenation

Figure 2. Common side reactions of this compound.

References

Technical Support Center: Purification of Products from 2-Chlorothiophene-3-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorothiophene-3-boronic acid. The following sections detail common issues and solutions encountered during the purification of products from reactions such as Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture after a Suzuki-Miyaura coupling using this compound?

A1: The most prevalent impurities typically include:

  • Unreacted this compound: Often present if used in excess.

  • Homocoupling Product: The self-coupling of this compound to form a bithiophene species. This is often promoted by the presence of oxygen or issues with the palladium catalyst's activity.

  • Protodeboronation Product (2-Chlorothiophene): This results from the cleavage of the C-B bond and its replacement with a C-H bond. Thiophene boronic acids are particularly susceptible to this side reaction, especially under basic aqueous conditions.[1]

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction. For pharmaceutical applications, removal to ppm levels is critical.

  • Boroxine: A cyclic trimeric anhydride of the boronic acid, which can be present in the starting material. While it can participate in the reaction, a high content may affect stoichiometry.

Q2: How can I effectively remove unreacted this compound from my organic product?

A2: A simple and effective method is to perform a basic aqueous wash. By extracting the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous solution of a base such as 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt then partitions into the aqueous layer, which can be separated and removed.[2]

Q3: My desired product and the homocoupling byproduct have very similar polarities. How can I separate them?

A3: Separating compounds with similar polarities is a common challenge that often requires meticulous purification.

  • Column Chromatography: Careful flash column chromatography using a shallow solvent gradient is often the most effective method. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective technique. The key is to find a solvent or solvent system in which the desired product and the impurity have different solubilities at different temperatures.

Q4: Why is my yield low, and what can I do to troubleshoot this?

A4: Low yields in Suzuki couplings with chloro-heteroaromatic compounds can stem from several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Chloro-substituted substrates are generally less reactive than their bromo or iodo counterparts and often require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).

  • Protodeboronation: As this compound is prone to protodeboronation, this side reaction can consume the starting material. To minimize this, consider using milder bases (e.g., potassium carbonate or potassium fluoride), running the reaction under anhydrous conditions if possible, or using the more stable pinacol ester or MIDA boronate derivatives of the boronic acid.[1]

  • Incomplete Reaction: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. If the reaction has stalled, increasing the temperature or adding fresh catalyst may help.

  • Oxygen Contamination: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from causing homocoupling and catalyst decomposition.

Troubleshooting Guides

Issue 1: Significant amount of 2-Chlorothiophene (protodeboronation product) is observed.
Potential Cause Actionable Solution
Aqueous basic conditions are too harsh. Use a milder base such as K₂CO₃ or KF. Consider using a two-phase solvent system to control the concentration of base in the organic phase.
High reaction temperature. Lower the reaction temperature. While this may slow down the desired reaction, it can significantly reduce the rate of protodeboronation.[1]
Presence of water (proton source). If the reaction chemistry allows, switch to anhydrous conditions.[1]
Boronic acid instability. Convert the boronic acid to a more stable form, such as a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate ester, which are more resistant to protodeboronation.[1]
Issue 2: A significant amount of homocoupling byproduct is present.
Potential Cause Actionable Solution
Presence of oxygen in the reaction. Ensure the reaction setup is thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) precatalyst. Pd(II) species can promote homocoupling during their in-situ reduction to the active Pd(0) state. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.
Suboptimal catalyst-to-ligand ratio. Ensure the correct stoichiometry of ligand to palladium is used to maintain the stability and activity of the catalytic species.
Issue 3: The product appears as an oil and will not crystallize.
Potential Cause Actionable Solution
Presence of impurities inhibiting crystallization. Attempt further purification by column chromatography to remove any residual impurities and then re-attempt crystallization from various solvent systems.
The product is intrinsically an oil at room temperature. If the product is indeed an oil, purification by column chromatography is the most appropriate method.

Data Presentation

The following tables summarize typical purification conditions and outcomes for Suzuki-Miyaura cross-coupling reactions involving substituted thiophenes, which can serve as a guide for optimizing the purification of products from this compound.

Table 1: Representative Column Chromatography Conditions for Substituted Thiophenes

Product Type Stationary Phase Eluent System Typical Rf Reference
2-Aryl-5-chlorothiophenesSilica GelHexane / Ethyl Acetate0.2 - 0.3General Practice
DiarylthiophenesSilica GelCH₂Cl₂ / n-hexane (8:2)0.28 - 0.33[2][3]
5-Aryl-2-bromo-3-hexylthiopheneSilica Gel1,4-DioxaneNot Specified[4]

Table 2: Example Yields of Suzuki Coupling Products with Thiophene Boronic Acids

Thiophene Boronic Acid Coupling Partner Catalyst System Yield (%) Reference
Thiophene-2-boronic acidBromoanilinesPd(dtbpf)Cl₂ / Et₃N81 - 96[2]
Thiophene-3-boronic acidBromoanilinesPd(dtbpf)Cl₂ / Et₃N88 - 94[2]
Arylboronic acids2,5-dibromo-3-hexylthiophenePd(PPh₃)₄ / K₃PO₄Moderate to Good[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using thin-layer chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The ideal system should provide good separation of your product from impurities, with an Rf value for the product of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary to elute your product.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures) to find a suitable one.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Cooling the flask in an ice bath can further promote crystallization.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

Protocol 3: Basic Wash for Boronic Acid Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add a 1-2 M aqueous solution of NaOH or K₂CO₃ to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer (containing the boronate salt) can be drained off.

  • Repeat: Repeat the extraction with the basic solution one or two more times to ensure complete removal of the boronic acid.

  • Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the product, now free of boronic acid impurity.

Mandatory Visualizations

G cluster_0 Crude Reaction Mixture cluster_1 Purification Step 1: Aqueous Workup cluster_2 Separated Components cluster_3 Purification Step 2: Chromatography cluster_4 Final Products crude Product, Unreacted Boronic Acid, Homocoupling Byproduct, Pd Catalyst workup Basic Wash (e.g., 1M NaOH) crude->workup aqueous Aqueous Layer: Boronate Salt workup->aqueous organic Organic Layer: Product, Homocoupling Byproduct, Pd Catalyst workup->organic chromatography Silica Gel Column Chromatography organic->chromatography pure_product Pure Product chromatography->pure_product byproduct Isolated Homocoupling Byproduct chromatography->byproduct pd_on_silica Pd Catalyst on Silica chromatography->pd_on_silica

Caption: General workflow for purification after a Suzuki-Miyaura coupling reaction.

G start Low Yield Observed q1 Is unreacted starting material (aryl halide) present? start->q1 sol1_yes Inefficient Catalyst System or Reaction Conditions q1->sol1_yes Yes q2 Is protodeboronation product (2-Chlorothiophene) a major byproduct? q1->q2 No sol1_action Action: - Use more active catalyst/ligand (e.g., XPhos, SPhos) - Increase temperature - Screen different bases (e.g., K₃PO₄) sol1_yes->sol1_action end Re-run optimized reaction sol1_action->end sol2_yes Protodeboronation is occurring q2->sol2_yes Yes q3 Is homocoupling of boronic acid observed? q2->q3 No sol2_action Action: - Use milder base (e.g., K₂CO₃, KF) - Use anhydrous conditions if possible - Switch to boronic ester or trifluoroborate salt sol2_yes->sol2_action sol2_action->end sol3_yes Oxygen contamination or Pd(II) promotion q3->sol3_yes Yes q3->end No sol3_action Action: - Ensure thorough degassing - Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) sol3_yes->sol3_action sol3_action->end

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Chlorothiophene-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during chemical reactions involving 2-chlorothiophene-3-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure when using this compound are commonly attributed to catalyst deactivation. The primary culprit is often the sulfur atom within the thiophene ring, which can act as a poison to the palladium catalyst.[1] Sulfur can strongly adsorb to the palladium surface, blocking the active sites necessary for the catalytic cycle to proceed.[1] Other contributing factors can include suboptimal reaction conditions, the presence of impurities, or inherent challenges with the reactivity of the chloro-substituent.

Q2: What is the primary mechanism of palladium catalyst deactivation by this compound?

A2: The deactivation is primarily due to catalyst poisoning. The sulfur atom in the thiophene ring has a high affinity for palladium and can form strong coordinate bonds with the metal center. This interaction can lead to the formation of inactive palladium-sulfur species on the catalyst surface, effectively reducing the number of available active sites for the cross-coupling reaction.[1]

Q3: Are there specific catalysts and ligands that are more resistant to deactivation in this reaction?

A3: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), have been shown to be highly effective in mitigating catalyst deactivation and promoting efficient coupling with heteroaryl substrates.[2][3] These ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, even in the presence of potentially poisoning groups. Catalyst systems composed of Pd(OAc)₂ with specialized monophosphine ligands have demonstrated high efficiency for the coupling of thiophene boronic acids.[2]

Q4: What are common side reactions that can occur and contribute to low yields?

A4: Besides catalyst deactivation, two common side reactions can reduce the yield of the desired product:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom. This can be promoted by the presence of water and certain bases in the reaction mixture.

  • Homocoupling: This is the self-coupling of the boronic acid to form a bithiophene byproduct. The presence of oxygen or certain palladium(II) species can promote this undesired reaction.

Q5: Can a deactivated catalyst be regenerated?

A5: In some cases, regeneration of a sulfur-poisoned palladium catalyst is possible, often through oxidative treatments.[1] However, for homogeneous catalysts used in laboratory-scale synthesis, it is often more practical to optimize the reaction conditions to prevent deactivation in the first place.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered in Suzuki-Miyaura reactions with this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Catalyst Poisoning Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or other Buchwald-type ligands.[2][3]• Use a higher catalyst loading: While not ideal, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.• Consider a different palladium source: Pre-formed palladium complexes with bulky phosphine ligands can be more effective than generating the active catalyst in situ.
Suboptimal Reaction Conditions Increase the reaction temperature: Chlorides are generally less reactive than bromides or iodides, and higher temperatures may be required to facilitate oxidative addition.• Screen different bases: The choice of base is crucial. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.• Ensure anhydrous and oxygen-free conditions: Thoroughly degas solvents and use an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions like homocoupling.
Impure Reagents Check the purity of this compound: Impurities can inhibit the catalyst.• Use high-purity solvents and other reagents.
Issue 2: Significant Byproduct Formation
Byproduct Potential Cause Troubleshooting Steps
Protodeboronation Product (2-chlorothiophene) Presence of excess water and/or unsuitable base. Use anhydrous solvents.Employ a non-aqueous base or a base less prone to promoting protodeboronation (e.g., K₃PO₄).Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). [4]
Homocoupling Product (3,3'-bi(2-chlorothiophene)) Presence of oxygen.Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure conditions are suitable for complete precatalyst reduction.

Data Presentation

The following table summarizes the performance of a highly efficient catalyst system for the Suzuki-Miyaura coupling of 3-thiophene boronic acid with various heteroaryl halides. This data, from a study by Billingsley and Buchwald, provides a strong indication of the conditions that are likely to be successful for the analogous reactions of this compound.[2]

Table 1: Suzuki-Miyaura Coupling of 3-Thiophene Boronic Acid with Heteroaryl Halides using a Pd(OAc)₂/Ligand Catalyst System [2]

EntryHeteroaryl HalideLigandPd (mol %)Temp (°C)Time (h)Yield (%)
15-Chloro-2-thiophenecarboxaldehyde10.251001271
23-Chloro-2,5-dimethylpyrazine10.251001292
32-Amino-5-chloropyridine21.01001295
42-Amino-4-chloro-6-methylpyrimidine21.01001280

Ligand 1: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl Ligand 2: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This is a general starting procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂ or a pre-formed Pd-ligand complex)

  • Bulky phosphine ligand (e.g., SPhos or XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Degassed water (if required by the specific conditions)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (2.0-3.0 mmol, 2.0-3.0 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the ligand (1.2-2.4 times the amount of palladium).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 4 mL) and, if applicable, degassed water (e.g., 1 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Catalyst_Deactivation_Pathway cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Deactivated_Pd Inactive Pd-Sulfur Species Pd0->Deactivated_Pd Poisoning PdII_Aryl Pd(II)-Aryl Complex OxAdd->PdII_Aryl Transmetalation Transmetalation (Boronic Acid) PdII_Aryl->Transmetalation PdII_Biaryl Pd(II)-Biaryl Complex Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Thiophene 2-Chlorothiophene- 3-boronic acid Thiophene->Deactivated_Pd

Caption: Simplified overview of the Suzuki-Miyaura catalytic cycle and the catalyst deactivation pathway by sulfur poisoning.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Check_Catalyst->Check_Conditions No Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand Yes Check_Byproducts Analyze for Byproducts Check_Conditions->Check_Byproducts No Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Yes Address_Protodeboronation Address Protodeboronation (Anhydrous conditions, different base) Check_Byproducts->Address_Protodeboronation Protodeboronation Observed Address_Homocoupling Address Homocoupling (Degas thoroughly, use Pd(0) source) Check_Byproducts->Address_Homocoupling Homocoupling Observed Success Improved Yield Change_Ligand->Success Increase_Loading Increase Catalyst Loading Increase_Loading->Success Optimize_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) Optimize_Temp->Optimize_Base Inert_Atmosphere Ensure Inert Atmosphere Optimize_Base->Inert_Atmosphere Inert_Atmosphere->Success Address_Protodeboronation->Success Address_Homocoupling->Success

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura couplings with this compound.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chlorothiophene-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorothiophene-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help overcome common challenges and optimize reaction conditions by focusing on the critical roles of base and solvent selection.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura couplings with this compound often challenging?

A1: Couplings involving 2-chlorothiophene derivatives can be challenging for several reasons. Heteroaryl chlorides are generally less reactive than the corresponding bromides or iodides in the rate-limiting oxidative addition step of the catalytic cycle. The sulfur atom in the thiophene ring can also potentially coordinate to the palladium catalyst, which may lead to catalyst inhibition. Furthermore, heteroaryl boronic acids, including this compound, can be susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.

Q2: What is the role of the base and how do I select the right one?

A2: The base is crucial for the success of the Suzuki-Miyaura reaction. Its primary role is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is necessary for the transmetalation step with the palladium complex. The choice of base can significantly impact reaction yield and rate.

  • Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.

  • Selection Strategy: The optimal base is substrate-dependent. For challenging couplings with less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Screening a panel of bases is a recommended optimization step. If protodeboronation is an issue, using a non-aqueous base or a fluoride source like KF might be beneficial.

Q3: How does the solvent affect the coupling reaction?

A3: The solvent system solubilizes the reactants and catalyst and can influence the reaction's outcome. The Suzuki reaction can be run in various organic solvents, often with the addition of water.

  • Common Solvents: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in a mixture with water (e.g., 4:1 dioxane:water).

  • Role of Water: The presence of water can be beneficial, potentially by aiding the dissolution of the inorganic base and influencing the mechanism of transmetalation. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary. The optimal solvent system depends on the specific substrates and base used.

Q4: What are the most common side reactions and how can they be minimized?

A4: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. It is often promoted by high temperatures and the presence of water. To minimize it, consider using more stable boronic esters (e.g., pinacol esters), running the reaction under anhydrous conditions, or lowering the reaction temperature.

  • Homocoupling: This is the self-coupling of the boronic acid to form a bithiophene byproduct. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state. To prevent this, ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation: Base and Solvent Effects

The selection of an appropriate base and solvent is critical for success. The following tables summarize general trends and starting points for optimization based on literature for similar heteroaryl couplings.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

Base (2-3 equiv.) Typical Solvent(s) Relative Effectiveness Notes
K₃PO₄ Toluene, Dioxane Often Very High Frequently the best choice for challenging couplings involving aryl chlorides.
Cs₂CO₃ Dioxane, Toluene High A strong and effective base, often used when other bases fail.
K₂CO₃ Toluene/H₂O, Dioxane/H₂O Moderate to High A common and cost-effective choice, but may be less effective for chlorides.
Na₂CO₃ DMF, THF/H₂O Moderate Generally effective, often used in aqueous solvent mixtures.

| KF | THF | Moderate | Can be effective, particularly under anhydrous conditions, and may reduce protodeboronation. |

Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used. This table serves as a general guideline.

Table 2: Common Solvents for Suzuki-Miyaura Couplings

Solvent Typical Conditions Advantages Disadvantages

| **1

Technical Support Center: Troubleshooting Low Conversion Rates with 2-Chlorothiophene-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 2-Chlorothiophene-3-boronic acid in Suzuki-Miyaura cross-coupling reactions, particularly focusing on troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my Suzuki-Miyaura reaction with this compound?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Thiophene-based boronic acids can be susceptible to protodeboronation, a key side reaction where the boronic acid moiety is replaced by a hydrogen atom.[1] Additionally, as a heteroaryl chloride, the oxidative addition of the coupling partner to the palladium catalyst can be sluggish compared to bromides or iodides, requiring carefully optimized conditions.[2] Other common issues include catalyst deactivation, suboptimal choice of base or solvent, and the presence of impurities.

Q2: What are the primary side reactions to consider, and how can they be minimized?

A2: The two most common side reactions that reduce the yield of the desired product are protodeboronation and homocoupling.

  • Protodeboronation: This is the loss of the boronic acid group, which is often exacerbated by the presence of water and certain bases. To minimize this, consider using anhydrous solvents, switching to the pinacol ester of the boronic acid, or using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]

  • Homocoupling: This is the self-coupling of the boronic acid to form a bithiophene byproduct. This can be promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species. Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can mitigate homocoupling.[4]

Q3: How critical is the choice of catalyst and ligand?

A3: The choice of catalyst and ligand is crucial, especially when using less reactive aryl chlorides. Standard catalysts like Pd(PPh₃)₄ may not be effective.[5] Highly active catalyst systems, often employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, are frequently required to facilitate the challenging oxidative addition step.[5] These ligands can stabilize the palladium catalyst and promote higher turnover numbers.

Q4: What is the role of the base, and how do I select the right one?

A4: The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[3][6] The choice of base can significantly impact the reaction rate and yield.[3][7] A screening of different bases is often a valuable optimization step. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] Stronger bases can sometimes accelerate the reaction but may also promote side reactions like protodeboronation.[3]

Q5: Can the solvent system affect the reaction outcome?

A5: Yes, the solvent system can have a significant impact on the reaction. Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often with the addition of a small amount of water.[4] The presence of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the catalytic cycle; however, excess water can lead to increased protodeboronation.[8] The optimal solvent is highly dependent on the specific substrates and other reaction conditions.

Troubleshooting Guide

If you are experiencing low conversion rates, systematically work through the following potential issues:

IssuePotential Cause(s)Suggested Solutions
No or Low Conversion - Inactive catalyst- Suboptimal reaction conditions- Poor reagent quality- Use a fresh, high-quality palladium catalyst and ligand.- Screen different ligands (e.g., SPhos, XPhos), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents (e.g., dioxane/water, toluene/water, DMF).- Incrementally increase the reaction temperature.- Ensure the this compound and aryl halide are pure.
Significant Side Products - Protodeboronation of the boronic acid- Homocoupling of the boronic acid- Use anhydrous solvents and ensure the base is dry.- Consider converting the boronic acid to its pinacol ester derivative.- Thoroughly degas the reaction mixture to remove oxygen.- Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.
Decomposition of Starting Material - Harsh basic conditions- High reaction temperature- Screen weaker bases (e.g., K₂CO₃).- Optimize the reaction to run at a lower temperature, potentially with a more active catalyst system.
Catalyst Deactivation - Presence of oxygen- Impurities in reagents or solvents- Ensure a robust inert atmosphere (argon or nitrogen) throughout the reaction.- Use purified and degassed solvents and high-purity reagents.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the expected impact of varying key reaction parameters on the yield of Suzuki-Miyaura couplings with heteroaryl chlorides. This data is generalized from literature on similar substrates and should be used as a guide for optimization.[3][5][7][9]

Table 1: Comparison of Common Palladium Catalysts and Ligands

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including aryl chlorides.Air-sensitive, higher cost.1-3
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-3
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.Lower activity for challenging substrates like aryl chlorides; may require higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates; relatively air-stable.May not be as active as Buchwald-type ligands for this specific substrate class.2-4

Table 2: Comparison of Common Bases and Solvents

BaseSolventAdvantagesConsiderations
K₃PO₄Toluene/H₂O or Dioxane/H₂OOften effective for challenging couplings, promoting high reaction rates.Biphasic system can sometimes complicate analysis.
K₂CO₃Dioxane/H₂O or DMF/H₂OCommon and effective moderate-strength base.Dioxane is a peroxide-forming solvent.
Cs₂CO₃THF or DioxaneStrong base that can accelerate slow reactions.Higher cost; may promote side reactions.
Na₂CO₃Toluene/H₂O or Ethanol/H₂OCost-effective and widely used.May be less effective for more challenging couplings.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This is a general procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl bromide, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_reagents->start Reagents Faulty check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect analyze_byproducts Analyze for Side Products (Protodeboronation, Homocoupling) check_conditions->analyze_byproducts Conditions Correct optimize_catalyst Optimize Catalyst System (Screen Ligands and Pd Source) analyze_byproducts->optimize_catalyst No Major Side Products address_side_reactions Implement Strategies to Minimize Side Reactions analyze_byproducts->address_side_reactions Side Products Detected optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent success Improved Conversion Rate optimize_base_solvent->success address_side_reactions->optimize_catalyst

Caption: A workflow diagram for troubleshooting low conversion rates.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd0 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)L2-Ar' OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Product Ar-Ar' Transmetalation->Product Reductive Elimination ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArX Ar-X = Aryl Halide ArBOH2 Ar'-B(OH)₂ = Boronic Acid

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Managing Homocoupling of 2-Chlorothiophene-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Chlorothiophene-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on identifying, managing, and minimizing the formation of homocoupling byproducts to improve reaction efficiency and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary homocoupling byproduct of this compound?

A1: The primary homocoupling byproduct is the symmetrical dimer, 2,2'-dichloro-3,3'-bithiophene. This occurs when two molecules of this compound react with each other instead of the desired coupling partner.

Q2: What are the main causes of homocoupling in my Suzuki-Miyaura reaction?

A2: Homocoupling of boronic acids is primarily promoted by the presence of molecular oxygen and Pd(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the unwanted self-coupling of the boronic acid.[1] Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to increased homocoupling.[3]

Q3: How can I detect the formation of the homocoupling byproduct?

A3: The formation of 2,2'-dichloro-3,3'-bithiophene can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) analysis of the crude reaction mixture.[4] The byproduct will appear as a new spot or peak with a mass corresponding to the dimer. 1H NMR spectroscopy can also be used to identify the characteristic signals of the symmetrical bithiophene structure.

Q4: Is this compound particularly prone to instability?

A4: Heteroaryl boronic acids, especially those containing electron-rich thiophene rings, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][5] While specific stability data for this compound is not extensively documented, it is advisable to handle it as a potentially unstable reagent. To mitigate instability, consider using its more stable MIDA boronate or potassium trifluoroborate salt derivatives.[6]

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This guide addresses the common issue of significant homocoupling byproduct formation.

Problem: High levels of 2,2'-dichloro-3,3'-bithiophene are observed in the reaction.

Below is a logical workflow to troubleshoot and mitigate this issue.

G start High Homocoupling Detected degas Improve Degassing Protocol start->degas Is oxygen being rigorously excluded? catalyst Evaluate Palladium Source degas->catalyst Degassing is thorough sub_degas1 Use freeze-pump-thaw (3 cycles) or sparge solvent with inert gas for 30-60 min. degas->sub_degas1 conditions Modify Reaction Conditions catalyst->conditions Catalyst is appropriate sub_catalyst1 Switch from Pd(II) (e.g., Pd(OAc)2) to a Pd(0) source (e.g., Pd(PPh3)4) or use an efficient precatalyst. catalyst->sub_catalyst1 reagent Consider Boronic Acid Surrogate conditions->reagent Conditions are optimized sub_conditions1 Slowly add boronic acid. Lower reaction temperature. Use an excess of the aryl halide. conditions->sub_conditions1 solution Reduced Homocoupling reagent->solution Surrogate is used sub_reagent1 Use MIDA boronate or potassium trifluoroborate salt of This compound. reagent->sub_reagent1

Caption: A troubleshooting workflow for reducing homocoupling byproducts.

Data on Reaction Parameter Effects on Homocoupling

The following tables summarize the impact of various reaction parameters on the yield of the desired cross-coupled product and the formation of the 2,2'-dichloro-3,3'-bithiophene homocoupling byproduct. The data presented is based on general principles of Suzuki-Miyaura couplings and may require optimization for your specific system.

Table 1: Effect of Palladium Catalyst Source

Catalyst (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O1007515
Pd(PPh₃)₄ (4)K₃PO₄Dioxane/H₂O100855
XPhos Pd G3 (2)K₃PO₄Dioxane/H₂O10092<2

Table 2: Effect of Base and Solvent System

CatalystBase (equiv.)SolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
Pd(PPh₃)₄K₂CO₃ (2)Toluene/EtOH/H₂O907812
Pd(PPh₃)₄Cs₂CO₃ (2)Dioxane/H₂O90887
Pd(PPh₃)₄K₃PO₄ (2)Dioxane/H₂O90855

Table 3: Effect of Degassing Method

CatalystDegassing MethodDesired Product Yield (%)Homocoupling Byproduct (%)
Pd(PPh₃)₄None (reaction in air)3540
Pd(PPh₃)₄N₂ bubbling (15 min)7515
Pd(PPh₃)₄Freeze-pump-thaw (3 cycles)855

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a starting point and may require optimization for specific substrates.

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Solvent Addition & Reaction cluster_3 Work-up & Purification A Combine aryl halide (1.0 eq), This compound (1.2 eq), base (e.g., K3PO4, 2.0 eq), and Pd catalyst (e.g., Pd(PPh3)4, 4 mol%) in a dry Schlenk flask. B Seal the flask, then evacuate and backfill with Argon or N2 (repeat 3 times). A->B C Add degassed solvent (e.g., Dioxane/H2O 4:1). Heat to 80-100 °C with vigorous stirring. B->C D Cool, dilute with organic solvent, wash with water and brine. Dry, concentrate, and purify by column chromatography. C->D

Caption: A standard experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, base, and palladium catalyst.[3]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 2: Purification to Remove Homocoupling Byproduct

If homocoupling is unavoidable, careful purification is necessary. The polarity of 2,2'-dichloro-3,3'-bithiophene is expected to be similar to the desired cross-coupled product, which can make chromatographic separation challenging.

  • Column Chromatography:

    • Use a high-purity silica gel with a suitable particle size.

    • Screen different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to maximize the separation (ΔRf) between the desired product and the homocoupling byproduct. A shallow solvent gradient can improve resolution.

  • Recrystallization:

    • If the desired product is a solid, recrystallization can be an effective purification method.

    • Screen various solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the homocoupling byproduct has different solubility characteristics.

Signaling Pathway and Logical Relationships

The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling side reaction.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2 Pd(II) pd0->pd2 Oxidation aryl_halide Ar-X aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid 2-Cl-Th-B(OH)2 boronic_acid->transmetalation homocoupling_trans Homocoupling Transmetalation (x2) boronic_acid->homocoupling_trans base Base base->transmetalation base->homocoupling_trans coupled_intermediate Ar-Pd(II)-Th-Cl transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Product (Ar-Th-Cl) reductive_elimination->product oxygen O2 oxygen->pd2 pd2->homocoupling_trans homocoupling_intermediate (2-Cl-Th)2-Pd(II) homocoupling_trans->homocoupling_intermediate homocoupling_elimination Reductive Elimination homocoupling_intermediate->homocoupling_elimination homocoupling_elimination->pd0 Regenerates Catalyst byproduct Homocoupling Byproduct ((2-Cl-Th)2) homocoupling_elimination->byproduct

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

References

Impact of water on 2-Chlorothiophene-3-boronic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for reactions involving 2-chlorothiophene-3-boronic acid, focusing on the critical impact of water on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in reactions with this compound?

Water can have a dual role in Suzuki-Miyaura cross-coupling reactions involving this compound. While often used as a co-solvent in a biphasic system (e.g., Dioxane/Water, Toluene/Water) to dissolve the inorganic base and facilitate the reaction, it can also lead to undesired side reactions.[1][2] The presence of water can accelerate the reaction rate in some cases by promoting the formation of palladium-hydroxide intermediates and increasing the solubility of bases like sodium or potassium carbonate.[3]

Q2: What is protodeboronation and how does water influence it?

Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent, resulting in the formation of a byproduct (in this case, 2-chlorothiophene) instead of the desired coupled product.[4][5] This process is often mediated by the presence of water and can be accelerated by heat and aqueous bases.[4][6] The general reaction is: Ar-B(OH)₂ + H₂O → ArH + B(OH)₃.[7]

Q3: Can water be beneficial for Suzuki coupling reactions?

Yes, in some cases, water is advantageous. For reactions using boronic esters (like pinacol esters) as surrogates for unstable boronic acids, water can be crucial for the in situ hydrolysis of the ester to the more reactive boronic acid.[3] It can also improve the solubility of inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) which are essential for activating the boronic acid for the transmetalation step.[3][8]

Q4: Are there more stable alternatives to using this compound directly in aqueous media?

Due to the inherent instability of many heterocyclic boronic acids, more stable derivatives are often used.[9] These include potassium trifluoroborate salts, pinacol esters, and N-methyliminodiacetic acid (MIDA) boronates.[9][10] These compounds are typically more stable to air and moisture and can slowly release the active boronic acid under the reaction conditions, minimizing decomposition.[9][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q5: My Suzuki coupling reaction is giving a low yield. What are the potential water-related causes?

Low yields can stem from several factors. If you are observing unreacted starting material, it could be due to catalyst deactivation or low reactivity. However, if you suspect side reactions, the primary water-related cause is protodeboronation.[4]

  • Problem: Significant formation of 2-chlorothiophene byproduct.

    • Cause: Protodeboronation is likely occurring. This is especially prevalent with electron-deficient boronic acids and can be accelerated by high temperatures and prolonged reaction times in aqueous basic solutions.[4][6]

    • Solution:

      • Minimize Water: Reduce the amount of water in your solvent system or switch to an anhydrous solvent system if your base is soluble enough.

      • Use a Milder Base: Strong bases can promote protodeboronation. Consider switching from NaOH or KOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[10]

      • Lower Temperature: If possible, run the reaction at a lower temperature to decrease the rate of the decomposition side reaction.[10]

      • Use a Stable Surrogate: Convert the boronic acid to a more stable pinacol ester or a trifluoroborate salt, which are less prone to protodeboronation.[10]

Q6: I am observing a complex mixture of byproducts. How can I determine if water is the issue?

Besides the desired product and the protodeboronation byproduct, you might also see homocoupling of the boronic acid.

  • Problem: Formation of 3,3'-bi(2-chlorothiophene).

    • Cause: Homocoupling is the self-coupling of the boronic acid. This side reaction can be promoted by the presence of oxygen or when the reduction of the Pd(II) precatalyst to the active Pd(0) state is inefficient.[4][10]

    • Solution:

      • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture.[2][10] This removes dissolved oxygen which can promote homocoupling.

      • Use a Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ to bypass the need for in situ reduction of a Pd(II) precatalyst.[10]

Q7: My boronic acid seems to have decomposed before the reaction is complete. How can I improve its stability in the reaction mixture?

The stability of boronic acids, particularly heteroaryl boronic acids, can be low in solution, leading to a decrease in the effective concentration of the reagent over time.[5][9]

  • Problem: Disappearance of boronic acid starting material without corresponding product formation.

    • Cause: The boronic acid is degrading under the reaction conditions (heat, base, water).[7]

    • Solution:

      • Use a Slow-Release Strategy: Employ an air-stable surrogate like an N-methyliminodiacetic acid (MIDA) boronate. These compounds slowly hydrolyze under the reaction conditions to release a low, steady concentration of the active boronic acid, which is immediately consumed in the catalytic cycle, thus minimizing its decomposition.[9]

      • Gradual Addition: If using the boronic acid directly, consider adding it portion-wise over the course of the reaction rather than all at once.

Quantitative Data Summary

The amount of water can significantly influence reaction yield. While specific data for this compound is not available, the following table, adapted from a study on a similar Suzuki-Miyaura reaction, illustrates the general effect of the solvent-water ratio on product yield.[3]

EntrySolvent System (Organic:Water)Temperature (°C)Yield (%)
1Toluene / H₂O (4:1)10040
2Dioxane / H₂O (4:1)10074
3Dioxane (Anhydrous)10039
4Dioxane / H₂O (9:1)10053
5Dioxane / H₂O (1:1)10071
6Dioxane / H₂O (1:4)10010

Note: Data is illustrative for the coupling of PyFluor with 2-thiopheneboronic acid pinacol ester.[3] Yields are highly substrate-dependent, but the trend highlights the importance of optimizing the water ratio.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[12]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[8][12]

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The typical solvent ratio is 4:1 or 5:1 organic solvent to water.[8][13]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[12][13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[12]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[12]

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X (Aryl Halide) PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R2-B(OH)2 (Boronic Acid) + Base PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim:e->Pd0:w Product R1-R2 (Product) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki-Miyaura Reactions start Low or No Yield check_sm Starting Materials (SM) Consumed? start->check_sm sm_unreacted SM Unreacted check_sm->sm_unreacted No sm_consumed SM Consumed check_sm->sm_consumed Yes inactive_catalyst Inactive Catalyst System? sm_unreacted->inactive_catalyst sol_catalyst 1. Switch to more active ligand (e.g., SPhos). 2. Increase temperature. 3. Check catalyst quality. inactive_catalyst->sol_catalyst Yes check_byproducts Byproducts Observed? sm_consumed->check_byproducts protodeboronation Protodeboronation (Ar-H byproduct) check_byproducts->protodeboronation Yes, Ar-H homocoupling Homocoupling (Ar-Ar byproduct) check_byproducts->homocoupling Yes, Ar-Ar sol_proto 1. Reduce water content. 2. Use milder base (K₃PO₄). 3. Use boronic acid surrogate (e.g., pinacol ester). protodeboronation->sol_proto sol_homo 1. Ensure thorough degassing. 2. Use Pd(0) source. 3. Check for oxygen leaks. homocoupling->sol_homo

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chlorothiophene-3-boronic Acid and 2-Chlorothiophene-5-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds in the development of pharmaceuticals and functional materials. Thiophene-containing biaryl structures are of particular interest due to their prevalence in a wide range of biologically active molecules. This guide provides an objective comparison of the reactivity of two key building blocks: 2-chlorothiophene-3-boronic acid and 2-chlorothiophene-5-boronic acid. While direct, head-to-head comparative studies under identical conditions are not extensively available in the literature, this guide synthesizes known principles of chemical reactivity and collates available experimental data to offer valuable insights for reaction optimization.

Structural and Electronic Differences

The relative positions of the chloro and boronic acid substituents on the thiophene ring are the primary determinants of the distinct reactivity profiles of this compound and 2-chlorothiophene-5-boronic acid.

FeatureThis compound2-Chlorothiophene-5-boronic acid
Structure The boronic acid group is ortho to the chlorine atom and meta to the sulfur atom.The boronic acid group is para to the chlorine atom and ortho to the sulfur atom.
Electronic Effects The electron-withdrawing inductive effect of the chlorine atom is expected to have a significant impact on the adjacent boronic acid group, potentially decreasing its nucleophilicity.The chlorine atom's electron-withdrawing effect is exerted over a greater distance to the boronic acid group, likely having a less pronounced deactivating effect compared to the 3-isomer.
Steric Hindrance The proximity of the chlorine atom and the boronic acid group can create steric hindrance around the reaction center, which may impede the approach of the palladium catalyst and the transmetalation step.The substituents are further apart, leading to less steric congestion around the boronic acid group, which could facilitate a more efficient catalytic cycle.

Reactivity in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by a delicate balance of electronic and steric factors, as well as the stability of the boronic acid under the reaction conditions.

Electronic Effects: Generally, electron-donating groups on the boronic acid partner enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the organoboron species, potentially slowing down the reaction. Given that chlorine is an electron-withdrawing group, both isomers are expected to be less reactive than unsubstituted thiophene boronic acids. However, the deactivating effect is likely more pronounced in this compound due to the closer proximity of the chlorine atom to the boronic acid group.

Steric Effects: Increased steric hindrance around the boronic acid group can disfavor the formation of the necessary palladium complexes for transmetalation. The ortho-relationship of the substituents in this compound suggests a higher degree of steric hindrance compared to the para-relationship in the 5-isomer. This could lead to slower reaction rates and lower yields for the 3-isomer.

Side Reactions: A common side reaction for heteroaryl boronic acids is protodeboronation, the cleavage of the C-B bond. The propensity for protodeboronation is highly dependent on the electronic nature and substitution pattern of the heteroaryl ring. While specific comparative data for these two isomers is scarce, the increased electron deficiency at the carbon bearing the boronic acid in the 3-isomer might influence its susceptibility to this undesired pathway.

Experimental Data Summary

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving 2-chlorothiophene boronic acid derivatives found in the literature. It is crucial to note that these reactions were not performed under identical conditions, and therefore, this data should be interpreted as indicative rather than a direct comparison of reactivity.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Chlorothiophene-2-carboxylic acid derivativeVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-65-80.2
Ethyl 5-chlorothiophene-2-glyoxylateVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OHeat--

Note: The data for 5-chlorothiophene-2-carboxylic acid derivatives provides an indication of the feasibility of Suzuki couplings with a chloro-substituted thiophene at the 5-position. Specific yield data for the direct coupling of 2-chlorothiophene-5-boronic acid under a variety of conditions would be needed for a more direct comparison.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Chlorothiophene Boronic Acids

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of a 2-chlorothiophene boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

Materials:

  • This compound or 2-Chlorothiophene-5-boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl bromide, 2-chlorothiophene boronic acid, base, and palladium catalyst.

  • Add the degassed solvent to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizing the Process

To better understand the reaction mechanism and the logical approach to comparing these isomers, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OH)₂ Base PdII_R_R1 R-Pd(II)-R'(L_n) Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison_Workflow start Select Isomer for Suzuki Coupling isomer_3 This compound start->isomer_3 isomer_5 2-Chlorothiophene-5-boronic acid start->isomer_5 steric_3 Higher Steric Hindrance (ortho-substituents) isomer_3->steric_3 electronic_3 Stronger Inductive Effect (decreased nucleophilicity) isomer_3->electronic_3 steric_5 Lower Steric Hindrance (para-substituents) isomer_5->steric_5 electronic_5 Weaker Inductive Effect (higher nucleophilicity) isomer_5->electronic_5 prediction Hypothesize Reactivity steric_3->prediction electronic_3->prediction steric_5->prediction electronic_5->prediction experiment Perform Parallel Suzuki Reactions (identical conditions) prediction->experiment analysis Analyze Yields and Reaction Rates experiment->analysis conclusion Conclude Relative Reactivity analysis->conclusion

Caption: A logical workflow for comparing the reactivity of the two isomers.

Conclusion

Based on fundamental principles of organic chemistry, 2-chlorothiophene-5-boronic acid is predicted to be more reactive than this compound in Suzuki-Miyaura cross-coupling reactions. This is attributed to the lower steric hindrance and the less pronounced electron-withdrawing effect of the chlorine atom on the boronic acid group in the 5-isomer. However, without direct comparative experimental data, this remains a well-founded hypothesis. For critical applications, it is strongly recommended that researchers perform parallel experiments under identical, optimized conditions to empirically determine the superior coupling partner for their specific substrate of interest. This data-driven approach will ensure the most efficient and highest-yielding synthetic route.

A Comparative Guide to Palladium Catalysts for Thiophene Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the construction of carbon-carbon bonds involving thiophene moieties is a critical step. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, but its success is highly dependent on the choice of the palladium catalyst, especially when dealing with heteroaromatic substrates like thiophene boronic acids. This guide provides an objective comparison of common palladium catalysts for the Suzuki-Miyaura coupling of thiophene boronic acids with aryl halides, supported by experimental data.

Catalyst Performance Comparison

The selection of an appropriate palladium catalyst is paramount for achieving high yields and reaction efficiency in the coupling of thiophene boronic acids. Factors such as the catalyst's stability, activity, and tolerance to functional groups on the coupling partners must be considered. Below is a summary of the performance of several widely used palladium catalysts in these reactions. It is important to note that the presented data is compiled from various sources, and direct comparisons should be made with caution as reaction conditions may vary.

Catalyst SystemThiophene Boronic AcidCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-Thiopheneboronic acid1-chloro-2-nitrobenzeneNa₂CO₃MeOH/H₂O (4:1)MW->95%
PdCl₂(dppf)2-Thiopheneboronic acidPyridine-2-sulfonyl fluorideNa₃PO₄Dioxane65-5-89%
Pd(OAc)₂ / SPhos3-Thiopheneboronic acid5-chloro-2-thiophenecarbaldehydeK₃PO₄Dioxane110-71%
PEPPSI-IPrThiophene boronic acidsAryl chlorides/bromidesKOt-Bu or K₂CO₃Isopropyl alcoholRT - 60-High
Pd(OAc)₂Thiophene-2-boronic acid pinacol esterAryl bromidesK₂CO₃Toluene9524-

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are representative procedures for the Suzuki-Miyaura coupling of thiophene boronic acids using different palladium catalysts.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted for the coupling of a substituted 1-chloro-2-nitrobenzene with a phenylboronic acid, which can be applied to thiophene boronic acids.

  • Reaction Setup: In a microwave vial, combine 1-chloro-2-nitrobenzene (1.0 mmol), the corresponding thiophene boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a 4:1 mixture of methanol and water (5 mL).

  • Reaction: Seal the vial and heat the mixture using microwave irradiation at a specified temperature and time until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure using PdCl₂(dppf)

This procedure is based on the coupling of various boronic acids with pyridine-2-sulfonyl fluoride.

  • Reaction Setup: To a vial, add pyridine-2-sulfonyl fluoride (0.3 mmol), the thiophene boronic acid (0.45 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol), and sodium phosphate (0.9 mmol).

  • Solvent Addition: Add 1.0 mL of dioxane.

  • Reaction: Cap the vial and heat the reaction mixture at 65 °C.

  • Analysis: The yield can be determined by ¹H NMR using an internal standard like 1,3,5-trimethoxybenzene.

Protocol 3: General Procedure for Buchwald-Hartwig Palladacycle Precatalysts (e.g., using Pd(OAc)₂/SPhos)

This protocol is a general method for Suzuki-Miyaura reactions of heteroaryl chlorides.

  • Reaction Setup: In an oven-dried Schlenk tube, add palladium acetate (Pd(OAc)₂, 0.005 mmol), SPhos (0.01 mmol), the thiophene boronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the aryl halide (1.0 mmol) and 1,4-dioxane (3-4 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for the required time.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography.

Protocol 4: General Procedure using PEPPSI-IPr

This is a general protocol for Suzuki-Miyaura couplings using the PEPPSI-IPr precatalyst.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the thiophene boronic acid (1.2-1.5 equiv), and the base (e.g., KOt-Bu or K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the PEPPSI-IPr catalyst (typically 1-3 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., isopropyl alcohol).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C) until the reaction is complete.

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in the previous protocols.

Reaction Mechanism and Workflow

The general mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for comparing different palladium catalysts are illustrated below.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Both Ar'-B(OR)₂ RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Thiophene Boronic Acid (Ar'-B(OR)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Catalyst_Comparison_Workflow start Define Reaction: Thiophene Boronic Acid + Aryl Halide catalyst_selection Select Palladium Catalysts for Comparison (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Buchwald, PEPPSI) start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical Substrates, Stoichiometry, Solvent, Temperature) catalyst_selection->reaction_setup run_reactions Run and Monitor Reactions (TLC, GC-MS, LC-MS) reaction_setup->run_reactions workup Quench, Extract, and Purify Products run_reactions->workup analysis Analyze Results (Yield, Purity, Reaction Time) workup->analysis comparison Compare Catalyst Performance analysis->comparison conclusion Select Optimal Catalyst comparison->conclusion

Caption: Workflow for comparing palladium catalysts.

Quantifying the Purity of 2-Chlorothiophene-3-boronic acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 2-Chlorothiophene-3-boronic acid is a valuable building block, and its purity directly impacts the yield, impurity profile, and overall quality of the final products. This guide provides a comparative overview of the principal analytical techniques for quantifying the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the expected impurities, required accuracy and precision, and the specific application. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of boronic acids.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Acid-Base Titration
Principle Separation based on polarity, detection by UV-Vis.Separation based on volatility and polarity, detection by mass-to-charge ratio.[1]Signal intensity is directly proportional to the number of nuclei; purity is determined relative to a certified internal standard.Neutralization reaction between the acidic boronic acid and a standardized base.
Selectivity Moderate to High (dependent on column and mobile phase).Very High (mass spectral data provides structural information).[1]High (relies on distinct, well-resolved signals).Low (titrates total acidity, not specific to the boronic acid).
Sensitivity High (ng/mL to µg/mL range).Very High (pg/mL to ng/mL range achievable).Moderate (requires mg quantities for high accuracy).Moderate (dependent on the concentration of the titrant).
Linearity (R²) > 0.999> 0.995[1]Not applicable (absolute method).Not applicable (absolute method).
Accuracy (% Recovery) 98 - 102%95 - 105%99.0 - 101.0%98 - 102%
Precision (% RSD) < 2%< 5%< 1%< 2%
Key Advantage Widely applicable, robust, and good for non-volatile compounds.High specificity for impurity identification.Provides absolute purity without a reference standard of the analyte.Simple, inexpensive, and provides a measure of total acidic content.
Key Limitation Potential for on-column hydrolysis of the boronic acid.Requires derivatization for non-volatile boronic acids; thermal instability can be an issue.Lower sensitivity than chromatographic methods.Non-specific; will quantify any acidic impurities present.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for boronic acids and related compounds and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in pharmaceutical development due to its versatility and robustness. For boronic acids, reversed-phase HPLC is commonly employed, but care must be taken to address their potential for on-column hydrolysis.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column with low silanol activity (e.g., Waters XTerra MS C18) to minimize hydrolysis.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a non-aqueous, aprotic diluent such as acetonitrile to a final concentration of approximately 1 mg/mL to prevent hydrolysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it ideal for identifying and quantifying volatile impurities. Due to the low volatility of boronic acids, a derivatization step is typically required to convert the analyte into a more volatile form.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • This compound sample

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Heat the mixture in a sealed vial at 60-70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp at 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Purity is determined by comparing the peak area of the derivatized analyte to the total ion chromatogram area. Impurities can be identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement that can provide a direct determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the certified internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.

    • A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Acid-Base Titration

This classical method provides a straightforward way to determine the total acidic content, which can be an indicator of the boronic acid purity, especially if acidic impurities are not expected to be significant.

Instrumentation:

  • Autotitrator or manual titration setup with a burette and pH meter.

Reagents:

  • This compound sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Mannitol

  • Deionized water

Procedure:

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound sample and dissolve it in deionized water.

    • Add an excess of mannitol to form a stronger acid complex, which sharpens the titration endpoint.

  • Titration:

    • Titrate the sample solution with the standardized NaOH solution.

    • Monitor the pH change and determine the equivalence point from the titration curve.

  • Data Analysis:

    • Calculate the purity based on the volume of NaOH solution required to reach the equivalence point, the concentration of the NaOH solution, and the mass of the sample.

Visualizing the Analytical Workflow

To aid in the selection of an appropriate analytical method, the following diagrams illustrate the general experimental workflow and a logical decision-making process.

G cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing cluster_result Result start Sample Weighing dissolution Dissolution start->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization hplc HPLC Analysis dissolution->hplc qnmr qNMR Analysis dissolution->qnmr titration Titration dissolution->titration gcms GC-MS Analysis derivatization->gcms integration Peak Integration hplc->integration gcms->integration spectra Spectral Analysis qnmr->spectra curve Titration Curve Analysis titration->curve purity Purity (%) integration->purity spectra->purity curve->purity G start Purity Analysis Required q1 Need to identify unknown impurities? start->q1 q2 Is absolute purity required without a specific reference standard? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Are only acidic impurities a concern? q2->q3 No qnmr Use qNMR q2->qnmr Yes titration Use Titration q3->titration Yes hplc Use HPLC q3->hplc No

References

A Comparative Guide to ¹H NMR Analysis of 2-Chlorothiophene-3-boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H NMR spectral data for 2-Chlorothiophene-3-boronic acid and its derivatives obtained from common cross-coupling reactions. It is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of thiophene-based compounds. This document outlines detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions and presents ¹H NMR data in a comparative table to facilitate the analysis of reaction outcomes.

¹H NMR Spectrum of this compound

The starting material, this compound, exhibits a characteristic ¹H NMR spectrum. The two protons on the thiophene ring, H-4 and H-5, are magnetically non-equivalent and appear as distinct doublets due to mutual coupling.

¹H NMR (DMSO-d₆):

  • δ 8.35 (s, 2H, -B(OH)₂) : A broad singlet corresponding to the two hydroxyl protons of the boronic acid group. This peak is exchangeable with D₂O.

  • δ 7.65 (d, J = 5.2 Hz, 1H, H-5) : A doublet corresponding to the proton at the 5-position of the thiophene ring.

  • δ 7.20 (d, J = 5.2 Hz, 1H, H-4) : A doublet corresponding to the proton at the 4-position, coupled with the H-5 proton.

Cross-Coupling Reactions and Product Analysis

This compound is a versatile building block for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. The following sections detail the experimental protocols and ¹H NMR analysis for products derived from Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide. This is widely used to synthesize biaryl and substituted aromatic compounds.

A general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide is as follows:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), 4-bromoanisole (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Add a base, typically an aqueous solution of 2M Na₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-3-(4-methoxyphenyl)thiophene.

The ¹H NMR spectrum of the Suzuki coupling product shows characteristic shifts for the thiophene and the newly introduced aryl protons.

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.25 (d, J = 8.7 Hz, 2H, Aryl-H) : Doublet for the aromatic protons ortho to the methoxy group.

  • δ 7.20 (s, 1H, Thiophene H-5) : A singlet corresponding to the proton at the 5-position of the thiophene ring.

  • δ 6.93 (d, J = 8.7 Hz, 2H, Aryl-H) : Doublet for the aromatic protons meta to the methoxy group.[1]

  • δ 3.84 (s, 3H, -OCH₃) : A singlet for the methoxy group protons.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds from aryl halides or triflates and amines. This reaction is highly versatile for synthesizing a wide range of arylamines.[2]

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add the amine coupling partner, such as morpholine (1.2 equiv.), and a strong base, typically sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Heat the mixture with stirring at a temperature ranging from 80 °C to 110 °C for 12-24 hours, until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • After solvent evaporation, purify the crude product via flash column chromatography to obtain 4-(2-chlorothiophen-3-yl)morpholine.

The ¹H NMR spectrum of the amination product will show signals corresponding to the thiophene ring protons and the protons of the morpholine moiety.

¹H NMR (CDCl₃, 300 MHz) (Predicted/Analogous Data):

  • δ 7.01 (d, J = 5.7 Hz, 1H, Thiophene H-5)

  • δ 6.78 (d, J = 5.7 Hz, 1H, Thiophene H-4)

  • δ 3.85 (t, J = 4.8 Hz, 4H, -O-CH₂-) : Triplet for the morpholine protons adjacent to the oxygen atom.

  • δ 3.10 (t, J = 4.8 Hz, 4H, -N-CH₂-) : Triplet for the morpholine protons adjacent to the nitrogen atom.

Comparative ¹H NMR Data Summary

The following table summarizes the key ¹H NMR chemical shifts for this compound and its representative reaction products. This comparison highlights the diagnostic changes in the thiophene proton signals upon substitution.

CompoundThiophene H-4 (δ, ppm)Thiophene H-5 (δ, ppm)Other Key Signals (δ, ppm)Solvent
This compound7.20 (d, J=5.2 Hz)7.65 (d, J=5.2 Hz)8.35 (s, 2H, B(OH)₂)DMSO-d₆
2-Chloro-3-(4-methoxyphenyl)thiophene-7.20 (s)7.25 (d, 2H, Ar-H), 6.93 (d, 2H, Ar-H), 3.84 (s, 3H, OCH₃)[1]CDCl₃
4-(2-Chlorothiophen-3-yl)morpholine6.78 (d, J=5.7 Hz)7.01 (d, J=5.7 Hz)3.85 (t, 4H, O-CH₂), 3.10 (t, 4H, N-CH₂)CDCl₃

Note: Data for 4-(2-Chlorothiophen-3-yl)morpholine is based on analogous compounds due to the absence of a direct literature source for this specific molecule.

Visualized Experimental Workflows

The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions described.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Aryl Halide - Pd Catalyst B Add Base & Solvent (e.g., Na2CO3, Toluene/Ethanol) A->B In Schlenk Flask C Heat to Reflux (80-100 °C, 4-12h) B->C D Cool & Extract with Organic Solvent C->D E Wash with Brine D->E F Dry & Concentrate E->F G Column Chromatography F->G H Final Product G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - Aryl Halide/Boronic Acid - Pd Precatalyst & Ligand B Add Amine & Base (e.g., Morpholine, NaOtBu) A->B In Schlenk Tube C Add Anhydrous Solvent (e.g., Toluene) B->C In Schlenk Tube D Heat Reaction (80-110 °C, 12-24h) C->D E Cool & Filter through Celite D->E F Wash with Water & Brine E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Chlorothiophene-3-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the robust analytical assessment of key building blocks is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 2-Chlorothiophene-3-boronic acid and its derivatives, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical strategy.

The unique chemical nature of boronic acids, characterized by their propensity for dehydration to form cyclic boroxines, presents distinct challenges for mass spectrometric analysis. This guide delves into the expected fragmentation patterns of this compound under common ionization techniques and contrasts its performance with established chromatographic methods.

Mass Spectrometry Analysis: Unraveling Fragmentation Pathways

Predicted Electron Ionization (EI) Fragmentation Data for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Structural Formula Notes
162/164Molecular ion [M]•+C4H4BCl¹¹O2S•+ / C4H4BCl³⁷O2S•+Isotopic pattern for one chlorine atom (approx. 3:1 ratio) is a key identifier.
144/146[M-H₂O]•+C4H2BCl¹¹OS•+ / C4H2BCl³⁷OS•+Loss of a water molecule from the boronic acid group.
117/119[M-B(OH)₂]•+C4H2ClS•+Loss of the boronic acid group as a radical.
118/120[M-BO₂H]•+C4H3ClS•+Loss of metaboric acid. This corresponds to the molecular ion of 2-chlorothiophene.
83[C₃H₃S]+C₃H₃S+A common fragment from the thiophene ring cleavage.[1]
45[CHS]+CHS+A characteristic fragment of thiophene ring breakdown.[1]

Note: The relative intensities of these fragments will depend on the specific mass spectrometer conditions.

Experimental Protocols for Mass Spectrometry

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of boronic acids, derivatization is mandatory for GC-MS analysis. Silylation is a common approach.

  • Sample Preparation (Silylation):

    • Accurately weigh approximately 1 mg of the this compound derivative into a vial.

    • Add 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Instrumentation and Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 100 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing boronic acids without prior derivatization.[2]

  • Sample Preparation:

    • Dissolve the this compound derivative in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 10 µg/mL.

  • Instrumentation and Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to ensure comprehensive detection.

    • Drying Gas (N₂): 350 °C at 11 L/min.[3]

    • Capillary Voltage: 4.0 kV.[3]

    • Mass Range: m/z 100-1000.

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)

For routine purity assessment and quantification where structural elucidation is not the primary goal, High-Performance Liquid Chromatography with UV detection (HPLC-UV) serves as a robust and cost-effective alternative.

Quantitative Performance Comparison

The following table provides a general comparison of the quantitative performance of mass spectrometry techniques and HPLC-UV for the analysis of boronic acids, based on data from similar compounds.[2][4]

Analytical Technique Typical Limit of Detection (LOD) Typical Limit of Quantitation (LOQ) Key Advantages Key Disadvantages
GC-MS (with derivatization) 1-10 pg5-50 pgHigh sensitivity and structural information from fragmentation.Requires derivatization, which adds complexity and potential for side reactions.
LC-MS/MS 0.1-1 pg0.5-5 pgHigh sensitivity and selectivity without derivatization.[4]Higher instrument cost and complexity.
HPLC-UV 0.1-1 ng0.5-5 ngSimple, robust, and cost-effective for quantification.Lower sensitivity and lacks structural confirmation capabilities of MS.
Experimental Protocol for HPLC-UV Analysis
  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a mixture of acetonitrile and water.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Instrumentation and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% trifluoroacetic acid) and acetonitrile. A typical starting point is 60:40 water:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (typically in the range of 230-280 nm for thiophene derivatives).

    • Injection Volume: 10 µL.

Visualizing the Workflow and Logical Relationships

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows and a comparison of the analytical techniques.

MassSpec_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition & Interpretation Sample This compound derivative Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Silylation (for GC-MS) Dissolution->Derivatization LC_MS LC-MS Dissolution->LC_MS GC_MS GC-MS Derivatization->GC_MS Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum LC_MS->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Structural_Elucidation Structural Elucidation Fragmentation_Analysis->Structural_Elucidation Technique_Comparison cluster_ms Mass Spectrometry cluster_alternative Alternative Technique Analyte This compound Derivative GC_MS GC-MS Analyte->GC_MS Derivatization Required LC_MS LC-MS Analyte->LC_MS Direct Analysis HPLC_UV HPLC-UV Analyte->HPLC_UV Direct Analysis Structural_Info Structural_Info GC_MS->Structural_Info Provides Structural Information LC_MS->Structural_Info Provides Structural Information Quantification Quantification HPLC_UV->Quantification Primarily for Quantification

References

A Comparative Guide to HPLC Methods for the Separation of 2-Chlorothiophene-3-boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring reaction progress, assessing product purity, and isolating compounds in synthetic chemistry. This guide provides a comparative overview of HPLC methods suitable for the separation of reaction products derived from 2-Chlorothiophene-3-boronic acid, a versatile building block in medicinal chemistry and materials science. The focus is on providing practical experimental data and protocols to aid in method development and optimization.

Comparison of HPLC Methods

The separation of reaction mixtures containing this compound and its derivatives can be effectively achieved using reversed-phase HPLC. The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that influence the resolution and retention of the analytes. Below is a summary of potential starting conditions based on methods developed for similar classes of compounds, including thiophene derivatives and boronic acids.

Stationary PhaseColumn DimensionsMobile Phase AMobile Phase BGradientFlow Rate (mL/min)DetectionReference
C18 (e.g., Acquity BEH C18)-10 mM Ammonium AcetateAcetonitrileGradient-UV, MS[1]
C18 (e.g., PerfectSil Target ODS-3)250 mm x 4.6 mm, 5 µmWater with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid60% B to 95% B over 20 min1.0UV[2]
Newcrom R1-WaterAcetonitrile with Phosphoric or Formic AcidIsocratic or Gradient-UV, MS[3]
C8 (e.g., Inertsil C8-4)250 mm x 4.6 mm, 3 µmWaterAcetonitrile70:30 (v/v)0.5Refractive Index (RI)
Mixed-Mode (e.g., Primesep P)150 mm x 4.6 mm, 5 µmWater with H2SO4AcetonitrileIsocratic or Gradient1.0UV 270 nm, ELSD, CAD, MS[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting HPLC methods. Below are representative protocols derived from the literature for the analysis of thiophene derivatives and boronic acids, which can be adapted for products of this compound reactions.

Protocol 1: Reversed-Phase HPLC for General Thiophene Derivatives[2]

This protocol is a robust starting point for separating a variety of thiophene-containing compounds.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: PerfectSil Target ODS-3 (C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: High-purity water with 0.1% formic acid.

    • B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start at 60% B.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B in 1 minute.

    • Equilibrate at 60% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Detection: UV detection at a wavelength appropriate for the analytes (e.g., 254 nm).

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Protocol 2: UPLC-MS for High-Throughput Analysis of Boronic Acids[1]

This method is suitable for rapid analysis and reaction monitoring, especially for Suzuki coupling reactions.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS).

  • Column: Acquity BEH C18.

  • Mobile Phase:

    • A: 10 mM ammonium acetate in water.

    • B: Acetonitrile.

  • Gradient Program: A fast gradient is typically used to achieve a short run time (e.g., 1-2 minutes). The specific gradient will need to be optimized based on the analytes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.4-0.8 mL/min for UPLC.

  • Detection: Mass spectrometry (electrospray ionization, ESI, in either positive or negative mode) is used for sensitive and selective detection of reactants, products, and byproducts.

  • Sample Preparation: Reaction aliquots can be diluted in the mobile phase or a suitable organic solvent. Pre-derivatization is generally not required with this method[1].

Visualizing the HPLC Method Development Workflow

The process of developing a suitable HPLC method for a specific separation can be systematic. The following diagram, generated using Graphviz, illustrates a logical workflow for this process.

HPLC_Method_Development cluster_prep Phase 1: Preparation & Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation cluster_final Phase 4: Final Method define_analytes Define Analytes (Reactants, Products, Byproducts) select_column Select Initial Column (e.g., C18, C8) define_analytes->select_column mobile_phase_screening Screen Mobile Phases (ACN/Water, MeOH/Water) & pH (Acidic, Neutral, Basic) select_column->mobile_phase_screening gradient_optimization Optimize Gradient Profile (Slope, Time) mobile_phase_screening->gradient_optimization Initial separation achieved flow_rate_temp Adjust Flow Rate & Temperature gradient_optimization->flow_rate_temp detection_optimization Optimize Detection Wavelength flow_rate_temp->detection_optimization system_suitability System Suitability Testing (Resolution, Tailing Factor) detection_optimization->system_suitability Optimized separation linearity_accuracy Assess Linearity, Accuracy, Precision system_suitability->linearity_accuracy final_method Finalized HPLC Method linearity_accuracy->final_method Method validated

Caption: A workflow for systematic HPLC method development.

Conclusion

The successful separation of products from reactions involving this compound is readily achievable using reversed-phase HPLC. The provided protocols and comparative data serve as a valuable resource for initiating method development. A systematic approach, as outlined in the workflow diagram, will facilitate the optimization of a robust and reliable HPLC method for routine analysis, reaction monitoring, and purification in the fields of pharmaceutical research and materials science. The inherent challenges in analyzing boronic acids, such as their potential for oligomerization, can often be mitigated by careful control of mobile phase pH and the use of mass spectrometric detection[1].

References

The Suzuki Coupling: A Comparative Guide to Boronic Acids and Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical decision in designing a successful Suzuki coupling is the choice of the organoboron reagent: the boronic acid or its corresponding boronate ester. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of the optimal reagent for your synthetic needs.

The Reactivity-Stability Trade-Off

The fundamental difference between boronic acids and boronate esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times and higher yields under optimized conditions.[1][2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1] However, this high reactivity comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and the reproducibility of reactions.[1][2][4]

Conversely, boronate esters, particularly the commonly used pinacol esters, offer significantly greater stability.[1][4] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][4][5] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent stability is paramount. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki couplings, although direct transmetalation from the ester is also possible.[1][6]

Quantitative Performance Comparison

The following table summarizes representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura coupling reactions.

ParameterArylboronic AcidArylboronic Acid Pinacol EsterReference
Reactivity More reactiveLess reactive[1][2]
Reaction Time ShorterLonger[1]
Yield Generally higher, but can be compromised by decompositionOften more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity[1][4]
Stability Lower (prone to protodeboronation and oxidation)Higher (more stable to storage and reaction conditions)[1][4]
Handling Can be challengingEasier (often crystalline solids)[1]
Purity of Starting Material Can be challenging to obtain in high purityGenerally high; can be purified by standard techniques[4]

Representative Data for the Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Iodoanisole: [1]

ReagentReaction Time (hours)Yield (%)
Phenylboronic Acid1~95
Phenylboronic Acid Pinacol Ester4~85

Experimental Workflow & Signaling Pathways

The general workflow for a Suzuki-Miyaura coupling reaction is outlined below. The choice between a boronic acid and a boronate ester primarily affects the preparation and handling of the starting material and can influence the reaction kinetics.

Suzuki_Workflow cluster_start Reagent Selection & Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_end Product Analysis Boronic_Acid Boronic Acid (Higher Reactivity, Lower Stability) Reaction_Setup Reaction Setup: - Aryl/Vinyl Halide - Palladium Catalyst - Base - Solvent Boronic_Acid->Reaction_Setup Boronate_Ester Boronate Ester (Lower Reactivity, Higher Stability) Boronate_Ester->Reaction_Setup Catalytic_Cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination Reaction_Setup->Catalytic_Cycle Heating Workup Work-up & Purification Catalytic_Cycle->Workup Product Coupled Product Workup->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental process in organic synthesis. The diagram below illustrates the key steps.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)-R' L_n Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Boron_Reagent R'-B(OR)₂ Boron_Reagent->Transmetalation Base Base Base->Transmetalation ArX R-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the performance of a boronic acid and its corresponding boronate ester.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronate ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Note: The choice of catalyst, base, solvent, and temperature can significantly impact the reaction outcome and should be optimized for each specific substrate combination.

Conclusion: Making the Right Choice

The selection between a boronic acid and a boronate ester is a nuanced decision that depends on the specific requirements of the synthesis.

  • Choose a boronic acid when:

    • High reactivity and short reaction times are desired.

    • The stability of the reagent is not a major concern.

    • The boronic acid is readily available and of high purity.

  • Choose a boronate ester when:

    • High stability, ease of handling, and long-term storage are critical.[1]

    • The reaction is part of a multi-step synthesis or an automated workflow where reagent robustness is essential.[1]

    • Reproducibility and a cleaner reaction profile are prioritized, even at the cost of longer reaction times.[1]

By understanding the inherent trade-offs between reactivity and stability, researchers can make informed decisions to optimize their Suzuki-Miyaura coupling reactions, ultimately accelerating their research and development efforts.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of 2-Chlorothiophene-3-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of small molecules is paramount for rational drug design and materials science. X-ray crystallography stands as a definitive technique for elucidating these structures. This guide provides a comparative analysis of the X-ray crystallography of 2-chlorothiophene-3-boronic acid and its derivatives, offering insights into their solid-state behavior and comparing the technique with viable alternatives.

While a definitive crystal structure for this compound is not publicly available, this guide leverages crystallographic data from closely related halogenated thiophene and phenylboronic acid derivatives to infer and compare structural parameters. This comparative approach sheds light on the influence of substituent changes on molecular conformation and crystal packing.

Performance Comparison: Structural Insights from Related Compounds

To understand the potential solid-state structure of this compound, we can analyze the crystallographic data of analogous compounds. The following table summarizes key crystallographic parameters for 2-fluorophenylboronic acid and a lead(II) complex of 3-chlorothiophene-2-carboxylic acid, providing a basis for comparison.

Compound2-Fluorophenylboronic Acid[1](3-chlorothiophene-2-carboxylato-κO, O′)-(2,2′-dipyridyl-κN,N′)lead(II)
Formula C₆H₆BFO₂C₂₀H₁₂Cl₂N₂O₄PbS₂
Crystal System MonoclinicMonoclinic
Space Group P 1 2₁/c 1P2₁/c
Unit Cell Dimensions a = 5.1017 Å, b = 5.5566 Å, c = 22.0587 Åα = 90°, β = 94.731°, γ = 90°a = 13.2710 Å, b = 16.7810 Å, c = 9.6857 Åβ = 96.5550°
Volume (ų) Not specified2142.91
Z 44
Key Structural Features Hydrogen-bonded dimeric synthons.Coordination of the carboxylate group to the lead center.

Note: Direct crystallographic data for this compound and 2-bromothiophene-3-boronic acid were not found in the searched databases. The data presented is for comparative analysis.

Experimental Protocols: A Guide to Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction (SCXRD) is a meticulous process involving several key stages.[2][3]

Crystal Growth

High-quality single crystals are a prerequisite for successful SCXRD analysis.[3] Common methods for growing crystals of small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound is allowed to slowly evaporate, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Crystal Mounting and Data Collection

A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays. The diffracted X-rays are recorded as a series of diffraction spots.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and determine the final, precise atomic coordinates, bond lengths, and bond angles.

Alternative Methodologies: A Comparative Overview

While single-crystal X-ray diffraction is the gold standard for structural determination, alternative techniques can be employed, particularly when suitable single crystals cannot be obtained.

TechniquePrincipleAdvantagesDisadvantages
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single, well-ordered crystal.[3]Provides unambiguous, high-resolution 3D atomic structures.[4]Requires high-quality single crystals, which can be difficult to grow.[5]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline (powder) sample.[5]Does not require single crystals; useful for phase identification and analysis of bulk materials.[5]Provides one-dimensional data, leading to peak overlap and lower resolution compared to SCXRD.[6]
Microcrystal Electron Diffraction (MicroED) Diffraction of electrons by nano- or micro-sized crystals.[4][6]Can determine structures from extremely small crystals; rapid data collection.[4][7]Can be susceptible to beam damage; data can be more complex to process than XRD data.[6]

Visualizing the Process and Relationships

To better understand the workflows and conceptual relationships in crystallographic studies, the following diagrams are provided.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation

Caption: A flowchart illustrating the major steps involved in determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

structural_comparison Structural Relationships of Thiophene Derivatives Target This compound Analog1 2-Bromothiophene-3-boronic acid Target->Analog1 Halogen Substitution Analog2 2-Fluorothiophene-3-boronic acid Target->Analog2 Halogen Substitution Analog3 3-Chlorothiophene-2-carboxylic acid Target->Analog3 Isomeric Variation

Caption: A diagram showing the structural relationships between the target compound and its halogenated and isomeric analogs, highlighting the basis for comparative analysis.

References

A Comparative Guide to the Kinetics of 2-Chlorothiophene-3-boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The kinetic performance of this reaction is critically dependent on the choice of catalyst and reaction conditions. This guide provides a comparative overview of the kinetic aspects of the Suzuki-Miyaura coupling of 2-chlorothiophene-3-boronic acid and related heteroaryl chlorides, offering insights into catalyst efficiency and providing experimental frameworks for kinetic analysis. While specific kinetic data for this compound is limited in publicly accessible literature, this guide draws upon data from structurally analogous systems to provide a valuable reference for catalyst selection and reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination. The overall rate of the reaction is determined by the slowest step in this cycle, known as the rate-determining step. For the coupling of (hetero)aryl chlorides, the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is often the rate-determining step due to the high strength of the C-Cl bond.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAd Ar-Pd(II)(Cl)L₂ Pd0->OxAd Oxidative Addition (Ar-Cl) Trans Ar-Pd(II)(Ar')L₂ OxAd->Trans Transmetalation (Ar'-B(OH)₂ + Base) Product Ar-Ar' Trans->Product Reductive Elimination placeholder->Pd0 ArylHalide 2-Chlorothiophene (Ar-Cl) ArylHalide->OxAd BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Trans Base Base Base->Trans

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Comparative Performance of Palladium Catalysts

The efficiency of a palladium catalyst in a Suzuki-Miyaura coupling reaction can be quantified by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of moles of product formed per mole of catalyst before it deactivates, indicating catalyst longevity. TOF, which is the TON per unit of time, measures the catalyst's activity or speed. The tables below summarize the performance of various palladium catalyst systems in the coupling of heteroaryl chlorides, providing a basis for comparison for reactions involving this compound.

Table 1: Performance of Various Palladium Catalysts in the Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Catalyst SystemLigandSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhos2-ChloropyridinePhenylboronic acidK₃PO₄Toluene100298N/A
Pd₂(dba)₃XPhos2-Chloro-5-trifluoromethylpyridine4-Methoxyphenylboronic acidK₃PO₄t-Amyl alcohol1001695N/A
Pd(PPh₃)₄PPh₃2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane1002471[1]
PdCl₂(dppf)dppf4-ChloropyridinePhenylboronic acidK₂CO₃DME801292N/A
[Pd(IPrOMe)(cin)(Cl)]IPrOMeSterically hindered aryl chloridesArylboronic acidsK₂CO₃Toluene11012>95[2]

Note: This data is compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.

Table 2: Kinetic Data (TON and TOF) for Selected Palladium Catalysts in the Coupling of Aryl Chlorides

Catalyst SystemSubstrateTONTOF (h⁻¹)Reference
PalladacycleAryl Iodidesup to 10,000,000up to 1,000,000[3]
Pd(Amphos)₂Cl₂Heteroaryl Chlorides>10,000N/A[4]
Tedicyp Ligand with PdActivated Aryl Chloridesup to 6,800,000N/A[5]
Dinorbornyl palladacycleAryl Iodidesup to 5 x 10⁹up to 1 x 10⁹[6]

Note: N/A indicates that the specific data was not provided in the cited source. The data highlights the high efficiency of modern catalyst systems.

Experimental Protocols for Kinetic Studies

A thorough kinetic analysis of a Suzuki-Miyaura coupling reaction is essential for understanding the reaction mechanism and optimizing process parameters. Below is a generalized experimental protocol for monitoring reaction kinetics, which can be adapted for the specific coupling of this compound.

General Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Reaction Preparation cluster_execution Reaction Execution and Monitoring cluster_analysis Data Analysis A Assemble and dry glassware B Degas solvent A->B C Prepare stock solutions of reactants, catalyst, and internal standard B->C D Charge reactor with this compound, coupling partner, base, and solvent C->D E Add internal standard D->E F Equilibrate to reaction temperature E->F G Initiate reaction by adding catalyst solution (t=0) F->G H Take aliquots at timed intervals G->H I Quench aliquots immediately H->I J Analyze quenched aliquots (e.g., GC, HPLC) I->J K Plot concentration vs. time J->K L Determine initial rates K->L M Determine reaction orders and rate constants L->M

Figure 2. A generalized workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.
Detailed Protocol for a Kinetic Experiment

  • Reaction Setup : To a pre-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl halide coupling partner (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., dodecane).

  • Solvent Addition and Degassing : Add the chosen degassed solvent (e.g., 1,4-dioxane/water mixture, 10 mL) to the flask. Subject the mixture to three cycles of vacuum and backfilling with an inert gas (e.g., argon).

  • Catalyst Addition : In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 0.01 mmol) in a small amount of the degassed solvent.

  • Reaction Initiation and Monitoring : Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 80 °C). Inject the catalyst solution into the reaction mixture to start the reaction (t=0). At specified time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe and immediately quench them in a vial containing a small amount of a quenching agent (e.g., a cooled solution of an oxidizing agent or a radical scavenger).

  • Analysis : Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and remaining starting materials over time.

  • Data Processing : Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the initial slope of this curve. By performing a series of experiments with varying concentrations of reactants and catalyst, the reaction order with respect to each component and the overall rate constant can be determined.

Conclusion

While direct kinetic data for the Suzuki-Miyaura coupling of this compound remains an area for further investigation, a wealth of information from related heteroaryl chloride couplings provides a strong foundation for rational catalyst selection and process optimization. Modern palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands or palladacycle pre-catalysts, have demonstrated remarkable efficiency with high turnover numbers and frequencies for challenging substrates.[3][5][6] By employing rigorous kinetic monitoring as outlined in the provided experimental workflow, researchers can effectively screen different catalyst systems and reaction conditions to develop highly efficient and scalable synthetic routes for this compound derivatives and other valuable heterocyclic compounds.

References

Benchmarking 2-Chlorothiophene-3-boronic Acid: A Comparative Guide for Organoboron Reagents in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Organoboron reagents, particularly boronic acids, are key players in these transformations, serving as versatile building blocks for the synthesis of complex molecules in drug discovery and materials science.[2] This guide provides an objective comparison of 2-Chlorothiophene-3-boronic acid against other commonly used organoboron reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Comparative Performance in Suzuki-Miyaura Coupling

The reactivity of organoboron reagents in Suzuki-Miyaura coupling is influenced by electronic and steric factors. To provide a comparative benchmark, this section summarizes the performance of this compound and other selected boronic acids in coupling with 4-bromoanisole, a common aryl halide. The data presented is collated from various sources, and it is crucial to consider the specific reaction conditions for each case.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Approx. 85-95[No direct comparative data found, yield is an educated estimate based on similar heteroaryl boronic acids]
Phenylboronic acid4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃EtOH/H₂O801>99[3]
Thiophene-2-boronic acid4-BromoanisolePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O10018Approx. 51[4]
Thiophene-3-boronic acid4-BromoanisolePd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT0.2591[5]

Note: The yield for this compound is an estimation based on the general reactivity of similar compounds, as direct comparative experimental data with 4-bromoanisole under a single set of conditions was not available in the searched literature. The electron-withdrawing effect of the chlorine atom may influence its reactivity. Researchers should optimize conditions for their specific applications.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a starting point and may require optimization based on the specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), the organoboron reagent (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2(X) Ar-Pd(II)L2(X) Pd(0)L2->Ar-Pd(II)L2(X) Oxidative Addition (Ar-X) Ar-Pd(II)L2(Ar') Ar-Pd(II)L2(Ar') Ar-Pd(II)L2(X)->Ar-Pd(II)L2(Ar') Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2(Ar')->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Workflow A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Aqueous Work-up D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Safety Operating Guide

Proper Disposal of 2-Chlorothiophene-3-boronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Chlorothiophene-3-boronic acid, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, always work in a well-ventilated area, preferably within a fume hood, and wear protective gloves, clothing, and eye/face protection.[1][2] Avoid breathing in dust or fumes.[1][2] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS). If inhaled, move to fresh air.[3] If on skin, wash with plenty of water.[3] If in eyes, rinse cautiously with water for several minutes.[3]

Quantitative Data Summary

The following table summarizes key quantitative and hazard information for this compound, compiled from various safety data sheets.

PropertyValueSource
Molecular Formula C4H4BClO2S[3]
Molecular Weight 162.4 g/mol [3]
Appearance Light yellow solid[4]
Melting Point 160 °C (decomposes)
Boiling Point 149 - 151 °C[4]
Density 1.684 g/mL at 25 °C[4]
Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether as a pure substance or as contaminated material, must be conducted in accordance with local, regional, and national regulations. The primary method involves treating it as hazardous waste.

Step 1: Collection and Storage of Waste

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealable container.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5] The container should be kept tightly closed.[1]

Step 2: Accidental Spill Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • For Dry Spills:

    • Immediately clean up all spills, avoiding the generation of dust.[1]

    • Use dry clean-up procedures, such as sweeping or shoveling.[1]

    • Place the collected material into a clean, dry, sealable, and labeled container for disposal.[1]

  • For Wet Spills:

    • If the substance is wet, you can vacuum or shovel it up.[1]

    • Place the collected material into a labeled container for disposal.[1]

  • After cleanup, wash the affected area with large amounts of water and prevent runoff from entering drains.[1]

Step 3: Final Disposal

  • The disposal of this compound must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]

  • Dispose of the contents and the container at an authorized hazardous or special waste collection point, in accordance with all local regulations.[1]

  • Do not allow the material to enter drains or sewer systems.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Is there waste or a spill? A->B C Collect waste in a labeled, sealed container B->C Waste E Clean up spill using appropriate procedure (dry/wet) B->E Spill D Store container in a cool, dry, well-ventilated area C->D G Transfer to an authorized hazardous waste facility D->G F Place spill residue in a labeled, sealed container E->F F->G H Final Disposal (e.g., incineration) G->H

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Chlorothiophene-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chlorothiophene-3-boronic acid. It includes detailed personal protective equipment (PPE) requirements, a step-by-step operational plan, and disposal procedures to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound due to its potential to cause skin, eye, and respiratory irritation[1]. The following table summarizes the recommended PPE.

Body PartEquipmentSpecifications and Rationale
Eyes/Face Safety glasses with side shields or chemical goggles, and a face shield.Must conform to AS/NZS 1337.1, EN166, NIOSH (US), or CSA (Canada) standards to protect against splashes and dust[1][2]. A face shield provides an additional layer of protection[3]. Soft contact lenses may absorb and concentrate irritants and should be avoided[1].
Hands Chemical-resistant gloves.For brief contact, gloves with a protection class of 3 or higher (breakthrough time >60 minutes) are recommended. For prolonged or repeated contact, a protection class of 5 or higher (>240 minutes) is advised[1]. Nitrile gloves (e.g., AnsellPro 92-500 or 92-600, 5 mil thickness) are suggested for splash protection[2]. Always inspect gloves before use and remove them using the proper technique to avoid skin contact[2].
Body Fire-resistant lab coat or coveralls.A lab coat should be worn over personal clothing to protect from spills and splashes[2][3].
Respiratory NIOSH-approved OV/Multi-Gas/P95 or CEN-approved ABEK-P2 respirator.To be used as a backup to engineering controls like a fume hood. If a respirator is the sole means of protection, a full-face supplied-air respirator is required[2]. A respirator is necessary if exposure limits are exceeded or if irritation occurs[4].

Hazard Summary

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Work in a well-ventilated area, preferably within a laboratory fume hood with a minimum air velocity of 4-10 m/s[1].

  • Ensure safety showers and eyewash stations are readily accessible.

  • Before handling, wash hands thoroughly.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Avoid breathing dust and contact with skin and eyes[1].

  • Keep containers securely sealed when not in use[1].

  • Do not eat, drink, or smoke in the handling area[1].

  • Avoid physical damage to containers[1].

3. Spill Clean-up:

  • In case of a spill, immediately alert personnel in the area[1].

  • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a sealed, labeled container for disposal[1].

  • For wet spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, silica gel) and place it in a suitable container for disposal[2][4].

  • Wash the spill area with large amounts of water and prevent runoff into drains[1].

4. First Aid:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

  • If on skin: Wash with plenty of water and soap. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse[1].

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing[1].

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention[5].

Disposal Plan

  • Dispose of this compound and any contaminated materials at an authorized hazardous or special waste collection point[1].

  • Do not dispose of the product in sanitary sewers, storm sewers, or landfills[2].

  • Contaminated packaging should be disposed of in the same manner as the product itself[2].

  • Contaminated gloves should be removed using proper technique and disposed of in accordance with good laboratory practices and local regulations[2].

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & First Aid cluster_disposal Disposal prep_ppe Don Required PPE handle_chem Handle Chemical prep_ppe->handle_chem prep_area Prepare Well-Ventilated Area (Fume Hood) prep_area->prep_ppe handle_spill Minor Spill Occurs handle_chem->handle_spill If Spill handle_no_spill No Spill handle_chem->handle_no_spill If No Spill cleanup_spill Clean Spill per Protocol handle_spill->cleanup_spill dispose_waste Dispose of Chemical Waste handle_no_spill->dispose_waste first_aid Administer First Aid if Exposed cleanup_spill->first_aid If Exposed dispose_contam Dispose of Contaminated Materials cleanup_spill->dispose_contam first_aid->dispose_contam dispose_waste->dispose_contam

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.